ZXH-4-130
Description
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Properties
Molecular Formula |
C46H58N6O9S |
|---|---|
Molecular Weight |
871.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H58N6O9S/c1-28-39(62-27-48-28)30-19-17-29(18-20-30)25-47-41(56)34-24-31(53)26-51(34)45(60)40(46(2,3)4)49-36(54)16-11-9-7-5-6-8-10-12-23-61-35-15-13-14-32-38(35)44(59)52(43(32)58)33-21-22-37(55)50-42(33)57/h13-15,17-20,27,31,33-34,40,53H,5-12,16,21-26H2,1-4H3,(H,47,56)(H,49,54)(H,50,55,57)/t31-,33?,34+,40-/m1/s1 |
InChI Key |
CZQHTMJBCZCOMW-ZALOBHIXSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of ZXH-4-130
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZXH-4-130 is a highly potent and selective heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the Cereblon (CRBN) protein. As a CRBN-VHL compound, this compound functions by inducing proximity between CRBN and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN. This targeted degradation of CRBN serves as a valuable tool for studying CRBN biology and for developing novel therapeutic strategies. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Targeted CRBN Degradation
This compound is a chemical probe that induces the degradation of CRBN.[1][2][3] It is a hetero-PROTAC, meaning it consists of three key components: a ligand that binds to the target protein (CRBN), a ligand that recruits an E3 ubiquitin ligase (VHL), and a linker that connects these two ligands.[1][3]
The mechanism of action unfolds as follows:
-
Ternary Complex Formation: this compound simultaneously binds to CRBN and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The VHL E3 ligase, now in proximity to CRBN, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to CRBN.
-
Proteasomal Degradation: The polyubiquitinated CRBN is recognized and targeted by the 26S proteasome, which leads to its degradation.
This targeted degradation of CRBN by this compound has been demonstrated to be highly efficient and selective across multiple cell lines.[4]
Quantitative Data
The potency of this compound in inducing CRBN degradation has been quantified in various cell lines. The following table summarizes the available data on its degradation efficiency.
| Cell Line | Concentration | Percent Degradation | Reference |
| MM1.S | 10 nM | ~80% | [3] |
Further quantitative data regarding DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values across a panel of cell lines including Kelly, SK-N-DZ, HEK293T, and MOLT-4 are pending public release of the full dataset from the primary literature.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Western Blotting for CRBN Degradation
This protocol is for assessing the dose-dependent degradation of CRBN in cultured cells.
Materials:
-
Cell line of interest (e.g., MM1.S)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CRBN, anti-Vinculin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere and grow to 70-80% confluency. Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-CRBN antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with ECL substrate and visualize using a chemiluminescence imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., Vinculin) to ensure equal protein loading.
-
Data Analysis: Quantify band intensities to determine the percentage of CRBN degradation relative to the vehicle control.
Quantitative Proteomics for Selectivity Profiling
This protocol provides a general workflow for assessing the proteome-wide selectivity of this compound using tandem mass tag (TMT)-based quantitative proteomics.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
Lysis buffer (e.g., 8 M urea in 100 mM TEAB)
-
DTT and iodoacetamide
-
Trypsin
-
TMT labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Sample Preparation: Treat cells with this compound or DMSO. Lyse cells, reduce, alkylate, and digest proteins with trypsin.
-
TMT Labeling: Label the resulting peptides from each condition with the appropriate TMT reagent.
-
Peptide Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase HPLC.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by LC-MS/MS.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment. The results are typically visualized using a volcano plot.
GSPT1 Degradation Rescue Assay
This assay demonstrates that this compound-mediated degradation of CRBN can prevent the degradation of other proteins that are dependent on CRBN for their degradation by other molecules.
Materials:
-
MM1.S cells
-
This compound
-
CC-885 (a GSPT1 degrader)
-
Western blot reagents (as described above)
-
Primary antibody: anti-GSPT1
Procedure:
-
Pre-treatment: Treat MM1.S cells with 50 nM this compound for 2 hours to induce CRBN degradation.[1]
-
Co-treatment: Add CC-885 (at a concentration known to induce GSPT1 degradation) to the pre-treated cells and incubate for an additional 4 hours.[1]
-
Western Blot Analysis: Lyse the cells and perform a western blot as described above, probing for GSPT1 and a loading control.
-
Analysis: Compare the levels of GSPT1 in cells treated with CC-885 alone versus cells pre-treated with this compound before CC-885 addition. A rescue of GSPT1 degradation in the pre-treated cells indicates that this compound effectively degraded CRBN, making it unavailable for CC-885 to induce GSPT1 degradation.
Signaling Pathways and Logical Relationships
The mechanism of action of this compound and its functional consequences can be visualized through the following diagrams.
References
ZXH-4-130: A Technical Guide to a Selective Cereblon (CRBN) Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ZXH-4-130, a potent and highly selective degrader of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). As a heterobifunctional proteolysis-targeting chimera (PROTAC), this compound utilizes a von Hippel-Lindau (VHL) E3 ligase ligand to induce the targeted degradation of CRBN. This document details the mechanism of action, quantitative degradation data, selectivity profile, and key experimental protocols for the characterization and application of this compound as a chemical probe for studying CRBN biology. All data presented is derived from the primary literature, principally the work of Powell et al. in RSC Medicinal Chemistry, 2021.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality and a valuable research tool. By co-opting the cell's natural protein disposal machinery, PROTACs can selectively eliminate target proteins. This compound is a hetero-PROTAC that recruits CRBN to the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CRBN itself.[1] This selective "knockdown" of CRBN allows for the investigation of its biological functions and its role in the mechanism of action of immunomodulatory drugs (IMiDs) and other CRBN-dependent degraders.
Mechanism of Action
This compound is comprised of a CRBN-binding moiety, a VHL-binding moiety, and a flexible linker. This tripartite structure enables the formation of a ternary complex between CRBN and the VHL E3 ligase. Once this complex is formed, VHL-mediated polyubiquitination of CRBN occurs, marking it for degradation by the 26S proteasome.
Quantitative Data
The efficacy and selectivity of this compound have been characterized across multiple cell lines using quantitative proteomics and western blotting.
CRBN Degradation: Quantitative Proteomics
This compound demonstrates potent and selective degradation of CRBN across a panel of five cell lines. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values were determined by quantitative proteomics.
| Cell Line | DC50 (nM) | Dmax (%) |
| MM1.S | < 10 | > 95 |
| Kelly | < 50 | > 90 |
| SK-N-DZ | < 50 | > 90 |
| HEK293T | < 50 | > 90 |
| MOLT-4 | < 50 | > 90 |
| Table 1: CRBN Degradation by this compound as Measured by Quantitative Proteomics. |
CRBN Degradation: Western Blot Analysis
Western blot analysis confirms the potent degradation of CRBN by this compound in a dose-dependent manner in MM1.S cells.
| Concentration (nM) | % CRBN Remaining (relative to DMSO) |
| 1 | ~80 |
| 10 | ~20 |
| 100 | < 10 |
| 1000 | < 10 |
| Table 2: Dose-Dependent Degradation of CRBN by this compound in MM1.S Cells (4-hour treatment). |
Functional Rescue Experiments
Pre-treatment with this compound effectively prevents the degradation of known CRBN neosubstrates and mitigates the cytotoxic effects of IMiDs, demonstrating its utility as a chemical tool for studying CRBN-dependent processes.
| Experiment | Condition | Outcome |
| GSPT1 Degradation Rescue | Pre-treatment with 50 nM this compound for 2h, followed by 4h treatment with CC-885. | Rescued GSPT1 degradation.[2] |
| CDK9 Degradation Rescue | Pre-treatment with 100 nM this compound for 2h, followed by 6h treatment with THAL-SNS-032. | Partially prevented CDK9 degradation.[2] |
| Pomalidomide Cytotoxicity Prevention | Pre-treatment with 100 nM this compound for 2h, followed by 96h treatment with 1 µM Pomalidomide. | Significantly prevented Pomalidomide-induced cytotoxicity.[2] |
| Table 3: Functional Rescue Experiments Demonstrating the Efficacy of this compound in Blocking CRBN-Mediated Effects. |
Experimental Protocols
The following protocols are based on the methodologies described by Powell et al., 2021.
Cell Culture and Treatment
-
Cell Lines: MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cells are maintained in their respective recommended culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in the appropriate cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) is prepared at the same final concentration as the highest concentration of this compound.
-
Treatment: The culture medium is replaced with the medium containing the appropriate concentrations of this compound or DMSO.
-
Incubation: Cells are incubated for the specified time points (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, cells are harvested for subsequent analysis (e.g., proteomics or western blotting).
Western Blot Analysis
-
Cell Lysis:
-
Wash harvested cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations across all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CRBN overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the CRBN signal to a loading control (e.g., β-actin or vinculin).
-
Quantitative Proteomics
References
The Biological Functions of Cereblon Targeted by ZXH-4-130: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), a key component of the ubiquitin-proteasome system.[1] This complex plays a crucial role in regulating a variety of cellular processes, including protein homeostasis, cell cycle control, and developmental pathways, by targeting specific proteins for degradation.[1][2] The modulation of CRBN activity has emerged as a promising therapeutic strategy, particularly in the context of targeted protein degradation.[1] ZXH-4-130 is a potent and selective degrader of CRBN, functioning as a heterobifunctional Proteolysis Targeting Chimera (PROTAC).[3][4] This molecule links CRBN to the von Hippel-Lindau (VHL) E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN itself.[3][4] This technical guide provides a comprehensive overview of the biological functions of Cereblon that are targeted by this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying molecular mechanisms.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in targeting Cereblon.
| Parameter | Cell Line | Value | Reference |
| CRBN Degradation | MM1.S | Induces ~80% degradation at 10 nM | [5] |
| CRBN Degradation | MM1.S | Nearly complete degradation at 100 nM | [3] |
| GSPT1 Degradation Rescue | MM1.S | Pre-treatment with 50 nM rescues GSPT1 degradation induced by CC-885 | [3] |
| Pomalidomide Cytotoxicity Prevention | MM1.S | Pre-treatment with 100 nM prevents pomalidomide (1 µM) induced cytotoxicity | [3] |
| CDK9 Degradation (rescued by CRBN degradation) | MM1.S | Pre-treatment with 100 nM partially prevents THAL-SNS-032-induced CDK9 degradation | [3] |
Table 1: In Vitro Activity of this compound
| Cell Line | CRBN Degradation with this compound (50 nM for 6h) | Selectivity | Reference |
| MM1.S | Significant degradation | Highly selective for CRBN | [6] |
| Kelly | Significant degradation | Highly selective for CRBN | [6] |
| SK-N-DZ | Significant degradation | Highly selective for CRBN | [6] |
| HEK293T | Significant degradation | Highly selective for CRBN | [6] |
| MOLT-4 | Significant degradation | Highly selective for CRBN | [6] |
Table 2: Proteomic Analysis of this compound Specificity
Experimental Protocols
Western Blot Analysis of CRBN Degradation
This protocol is adapted from standard western blotting procedures and is tailored for assessing the degradation of CRBN in response to this compound treatment.
Materials:
-
Cell lines (e.g., MM1.S, HEK293T)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-CRBN antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2, 4, 6, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control, such as vinculin or GAPDH, to ensure equal protein loading.
Cell Viability Assay for Pomalidomide Rescue
This protocol is designed to assess the ability of this compound to rescue cells from pomalidomide-induced cytotoxicity by degrading CRBN.
Materials:
-
MM1.S cells
-
This compound
-
Pomalidomide
-
Cell culture medium
-
96-well plates
-
MTT reagent (or other cell viability reagent like CellTiter-Glo)
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MM1.S cells in a 96-well plate at a suitable density.
-
Pre-treatment with this compound: Treat the cells with 100 nM this compound for 2 hours.
-
Pomalidomide Treatment: Add 1 µM pomalidomide to the pre-treated cells and incubate for 96 hours. Include control wells with no treatment, this compound alone, and pomalidomide alone.
-
Cell Viability Measurement (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Quantitative Proteomics Workflow
This protocol outlines a general workflow for the quantitative proteomic analysis to confirm the selectivity of this compound for CRBN.
Materials:
-
Cell lines
-
This compound
-
Lysis buffer (e.g., urea-based)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexing)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Treat cells with 50 nM this compound or DMSO (vehicle control) for 6 hours. Harvest and lyse the cells.
-
Protein Digestion: Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): Label the peptides from different treatment groups with TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution LC-MS/MS system.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the this compound treated samples compared to the control.
Mandatory Visualization
Caption: The CRL4-CRBN E3 ubiquitin ligase complex and ubiquitination pathway.
Caption: Mechanism of action of this compound in inducing CRBN degradation.
Caption: A generalized experimental workflow for studying this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of Cereblon. Its high potency and selectivity in inducing CRBN degradation allow for the elucidation of CRBN-dependent cellular processes. The data and protocols presented in this guide provide a framework for researchers to investigate the downstream consequences of CRBN degradation and to explore the therapeutic potential of targeting this E3 ligase. The ability of this compound to prevent the cytotoxic effects of CRBN-modulating drugs like pomalidomide highlights its utility in dissecting the complex biology of these agents and in developing novel therapeutic strategies. Further research utilizing tools like this compound will continue to unravel the multifaceted roles of Cereblon in health and disease.
References
- 1. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chempro-innovations.com [chempro-innovations.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Role of ZXH-4-130 in the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZXH-4-130 is a potent and selective small molecule that plays a significant role in the ubiquitin-proteasome system (UPS). It functions as a hetero-PROTAC (Proteolysis Targeting Chimera), a class of molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound
This compound is a synthetic, cell-permeable molecule designed to induce the degradation of the Cereblon (CRBN) protein.[1][2][3][4][5] CRBN is a crucial component of the CRL4-CRBN E3 ubiquitin ligase complex, which is involved in the ubiquitination of various substrate proteins, marking them for degradation by the proteasome. As a hetero-PROTAC, this compound is composed of a ligand that binds to CRBN and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a chemical linker.[1][2][3][6] This dual-binding capacity allows this compound to bring CRBN into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of CRBN itself.
Mechanism of Action
The primary mechanism of action of this compound is the formation of a ternary complex consisting of this compound, the target protein (CRBN), and the recruited E3 ligase (VHL). This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to CRBN. The polyubiquitinated CRBN is then recognized and degraded by the 26S proteasome.
Quantitative Data
The efficacy of this compound in inducing CRBN degradation has been quantified in cellular assays. The following table summarizes the key quantitative data available.
| Parameter | Cell Line | Concentration | Result | Reference |
| CRBN Degradation | MM1.S | 10 nM | ~80% degradation | [1][4] |
| CRBN Degradation | MM1.S | 100 nM (2h pre-treatment) | Nearly complete degradation | [2][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the protocols for key experiments involving this compound.
Cell Culture and Treatment
-
Cell Line: MM1.S (multiple myeloma) cells are a commonly used model for studying CRBN-related biology.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentration in the cell culture medium. The TFA salt form of this compound is often used due to its enhanced water solubility and stability.[3]
-
Treatment: For degradation studies, cells are treated with the specified concentrations of this compound for the indicated time periods.
Western Blotting for CRBN Degradation
This protocol is used to quantify the amount of CRBN protein remaining in cells after treatment with this compound.
Rescue of GSPT1 Degradation Assay
This experiment demonstrates the specificity of this compound in degrading CRBN, thereby preventing the CRBN-dependent degradation of other proteins.
-
Background: The compound CC-885 induces the degradation of G1 to S phase transition protein 1 (GSPT1) by recruiting it to the CRBN E3 ligase.
-
Protocol:
-
Pre-treat MM1.S cells with 50 nM of this compound for 2 hours to induce CRBN degradation.[2]
-
Subsequently, treat the cells with CC-885.
-
Lyse the cells and perform Western blotting for GSPT1 to assess its protein levels.
-
-
Expected Outcome: Pre-treatment with this compound is expected to rescue GSPT1 from degradation by CC-885, as the necessary CRBN E3 ligase component has been depleted.[2]
Pomalidomide Cytotoxicity Prevention Assay
This assay illustrates the functional consequence of CRBN degradation by this compound.
-
Background: Pomalidomide is an immunomodulatory drug that exerts its cytotoxic effects in multiple myeloma cells through a CRBN-dependent mechanism.
-
Protocol:
-
Expected Outcome: Pre-treatment with this compound should prevent the cytotoxic effects of Pomalidomide by degrading its target, CRBN.[1][2]
Logical Relationships and Applications
The ability of this compound to selectively degrade CRBN opens up several avenues for research and therapeutic development.
-
Functional Studies of CRBN: By specifically depleting CRBN, this compound serves as a valuable chemical probe to investigate the diverse biological functions of CRBN.
-
Therapeutic Development: In contexts where CRBN is implicated in disease pathology, this compound could serve as a lead compound for developing novel therapeutics.
-
Overcoming Drug Resistance: this compound can be used to study and potentially overcome resistance to CRBN-dependent drugs like immunomodulatory imide drugs (IMiDs).
-
Tool for PROTAC Development: As a well-characterized CRBN degrader, this compound can be used as a reference compound in the development and validation of new PROTACs.
Conclusion
This compound is a powerful tool for studying and manipulating the ubiquitin-proteasome system. Its specific and potent degradation of CRBN provides a clear mechanism of action that can be leveraged for various research and therapeutic purposes. The data and protocols presented in this guide offer a solid foundation for scientists and researchers to incorporate this compound into their studies of CRBN biology and the broader field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound TFA salt, 2711006-67-4 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: Initial Characterization of the Cereblon Degrader ZXH-4-130
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial characterization of ZXH-4-130, a potent and selective small molecule degrader of the Cereblon (CRBN) protein. This compound operates as a heterobifunctional Proteolysis Targeting Chimera (PROTAC), engaging the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the targeted degradation of CRBN. This document summarizes the key findings from foundational studies, including quantitative data on its degradation activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation, drug discovery, and cancer biology.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are a class of small molecules that facilitate the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. This compound is a hetero-PROTAC designed to selectively degrade Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. The degradation of CRBN itself is a valuable tool for studying the biology of the CRL4-CRBN complex and for developing novel therapeutic strategies. This guide details the initial scientific studies that have characterized the activity and selectivity of this compound.
Mechanism of Action
This compound is a CRBN-VHL compound, meaning it functions by linking CRBN to the VHL E3 ubiquitin ligase.[1][2][3] This induced proximity leads to the polyubiquitination of CRBN by the VHL E3 ligase complex, marking it for degradation by the 26S proteasome. The result is a highly efficient and selective reduction in the cellular levels of CRBN protein.
Caption: Mechanism of action of this compound as a CRBN-VHL hetero-PROTAC.
Quantitative Data
The following tables summarize the quantitative data from the initial characterization studies of this compound.
Table 1: In Vitro Degradation of CRBN
| Cell Line | Concentration | Degradation of CRBN |
| MM1.S | 10 nM | ~80%[1][4] |
Table 2: Functional Assays in MM1.S Cells
| Assay | This compound Pre-treatment | Subsequent Treatment | Result |
| Cytotoxicity Assay | 100 nM for 2 hours | 1 µM Pomalidomide for 96 hours | Significant prevention of Pomalidomide-induced cytotoxicity.[1][2] |
| GSPT1 Degradation Assay | 50 nM for 2 hours | CC-885 (time not specified) | Rescued GSPT1 degradation induced by CC-885.[1][2] |
| CDK9 Activity Assay | 100 nM for 2 hours | THAL-SNS-032 for 6 hours | Nearly complete CRBN degradation, but only partial prevention of THAL-SNS-032's activity against CDK9.[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
-
Cell Lines: MM1.S (multiple myeloma), Kelly (neuroblastoma), SK-N-DZ (neuroblastoma), HEK293T (human embryonic kidney), and MOLT-4 (acute lymphoblastic leukemia) cells were used.
-
Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640 for MM1.S) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis for CRBN Degradation
This protocol outlines the general steps for assessing protein degradation via Western Blot.
Caption: A generalized workflow for Western Blot analysis.
-
Protocol Steps:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for the desired time.
-
Lysis: Harvest cells and lyse in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration of the lysates using a bicinchoninic acid (BCA) assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for CRBN overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Cell Viability Assay
-
Principle: To assess the effect of this compound on pomalidomide-induced cytotoxicity, a cell viability assay such as CellTiter-Glo® or an MTT assay is typically used.
-
Protocol Steps:
-
Cell Seeding: Seed MM1.S cells in a 96-well plate.
-
Pre-treatment: Treat the cells with 100 nM this compound for 2 hours.
-
Co-treatment: Add 1 µM pomalidomide to the wells and incubate for 96 hours.
-
Reagent Addition: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Normalize the results to untreated controls to determine the percentage of viable cells.
-
Quantitative Proteomics
-
Objective: To determine the selectivity of this compound for CRBN degradation across the entire proteome.
-
General Workflow:
-
Cell Treatment: Treat various cell lines (MM1.S, Kelly, SK-N-DZ, HEK293T, MOLT-4) with this compound or a vehicle control.
-
Protein Extraction and Digestion: Extract proteins from the treated cells and digest them into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with isobaric TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. The results are typically visualized using volcano plots to identify proteins that are significantly up- or downregulated.
-
Selectivity Profile
Quantitative proteomic analysis in five different cell lines (MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4) demonstrated that this compound exhibits high selectivity for CRBN degradation.[1] This high degree of selectivity is a critical feature for a chemical probe, as it minimizes off-target effects and allows for a more precise investigation of CRBN biology.
Conclusion
The initial characterization studies of this compound have established it as a potent and selective degrader of CRBN. Its ability to efficiently reduce cellular CRBN levels makes it a valuable tool for studying the diverse functions of the CRL4-CRBN E3 ligase complex. The data and protocols presented in this guide provide a solid foundation for further research into the biological consequences of CRBN degradation and the potential therapeutic applications of CRBN-targeting PROTACs. The high selectivity of this compound underscores its utility as a chemical probe for dissecting CRBN-dependent cellular processes.
References
In Vitro and In Vivo Stability of ZXH-4-130: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the methodologies used to assess the in vitro and in vivo stability of the selective Cereblon (CRBN) degrader, ZXH-4-130. As of the latest literature review, specific quantitative stability and pharmacokinetic data for this compound are not publicly available. Therefore, this guide focuses on the established experimental protocols and theoretical framework for evaluating such a compound, based on the known characteristics of Proteolysis Targeting Chimeras (PROTACs) and CRBN degraders.
Introduction to this compound
This compound is a highly potent and selective degrader of the CRBN protein.[1] It functions as a hetero-bifunctional PROTAC, simultaneously binding to CRBN, an E3 ubiquitin ligase substrate receptor, and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of CRBN. The trifluoroacetate (TFA) salt form of this compound is noted to possess enhanced water solubility and stability.[1] In vitro studies have demonstrated its ability to induce approximately 80% CRBN degradation at a concentration of 10 nM in MM1.S cells and to prevent pomalidomide-induced cytotoxicity.[2]
In Vitro Stability Assessment
The in vitro stability of a drug candidate is a critical parameter that influences its potential for further development. Key assays for evaluating the in vitro stability of a compound like this compound include plasma stability and liver microsomal stability.
Plasma Stability
Objective: To determine the stability of this compound in plasma from different species (e.g., human, mouse, rat) to assess its susceptibility to plasma enzymes like esterases and amidases.
Data Presentation:
| Parameter | Description | Typical Units |
| Half-life (t½) | Time required for the concentration of this compound to decrease by half. | minutes (min) |
| Percent Remaining | Percentage of the initial concentration of this compound remaining at specific time points. | % |
Experimental Protocol:
A detailed experimental workflow for a plasma stability assay is outlined below.
Liver Microsomal Stability
Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).
Data Presentation:
| Parameter | Description | Typical Units |
| Half-life (t½) | Time required for the concentration of this compound to decrease by half in the presence of microsomes. | minutes (min) |
| Intrinsic Clearance (Clint) | A measure of the metabolic activity of the liver towards this compound, independent of blood flow. | µL/min/mg protein |
Experimental Protocol:
The following diagram illustrates the key steps in a liver microsomal stability assay.
In Vivo Stability and Pharmacokinetics
In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism.
Objective: To determine the pharmacokinetic profile of this compound in an animal model (e.g., mouse, rat) after administration via a relevant route (e.g., intravenous, oral, or intraperitoneal).
Data Presentation:
| Parameter | Description | Typical Units |
| Cmax | Maximum observed plasma concentration. | ng/mL or µM |
| Tmax | Time to reach Cmax. | hours (h) |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. | ngh/mL or µMh |
| t½ | Elimination half-life. | hours (h) |
| Cl | Clearance, the volume of plasma cleared of the drug per unit time. | mL/h/kg |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | L/kg |
| F% | Bioavailability (for non-intravenous routes), the fraction of the administered dose that reaches systemic circulation. | % |
Experimental Protocol:
A generalized workflow for an in vivo pharmacokinetic study is depicted below.
Signaling Pathway: CRBN-Mediated Protein Degradation
This compound, as a PROTAC, hijacks the ubiquitin-proteasome system to induce the degradation of its target protein, CRBN. The general mechanism is illustrated in the following signaling pathway diagram.
Conclusion
While specific experimental data on the in vitro and in vivo stability of this compound are not currently in the public domain, this guide provides a comprehensive framework for the evaluation of this and other PROTAC molecules. The described protocols for plasma stability, microsomal stability, and in vivo pharmacokinetic studies are standard in the field of drug discovery and are essential for characterizing the ADME properties of novel chemical entities. Understanding these parameters is crucial for the rational design and development of effective and safe therapeutic agents. Further research and publication of data for this compound will be necessary to fully elucidate its stability profile and clinical potential.
References
The Therapeutic Potential of CRBN Degradation by ZXH-4-130: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase, has emerged as a pivotal target in therapeutic development, particularly in the realm of targeted protein degradation. The development of small molecules that can modulate CRBN activity offers a promising avenue for treating various diseases, including cancer. This technical guide provides an in-depth overview of ZXH-4-130, a potent and selective hetero-PROTAC (Proteolysis Targeting Chimera) that induces the degradation of CRBN. By recruiting the von Hippel-Lindau (VHL) E3 ligase, this compound effectively marks CRBN for proteasomal degradation. This guide will detail the mechanism of action of this compound, its quantitative effects on CRBN levels in various cell lines, and its potential therapeutic applications as a tool to probe CRBN biology and to counteract the effects of CRBN-dependent molecular glues.
Introduction to Cereblon (CRBN) and Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation and homeostasis. Targeted protein degradation (TPD) is a therapeutic modality that harnesses the UPS to selectively eliminate disease-causing proteins. PROTACs are bifunctional molecules that facilitate the ubiquitination and subsequent degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.
CRBN is a well-studied E3 ligase substrate receptor that is hijacked by a class of small molecules known as immunomodulatory drugs (IMiDs) and other molecular glues to induce the degradation of specific "neosubstrate" proteins, many of which are implicated in cancer pathogenesis. The development of molecules that can degrade CRBN itself, such as this compound, provides a powerful tool to study CRBN-dependent processes and offers a potential strategy to overcome resistance to CRBN-based degraders.
This compound: A Selective CRBN Degrader
This compound is a hetero-PROTAC composed of a ligand that binds to CRBN and another ligand that recruits the VHL E3 ubiquitin ligase, connected by a chemical linker. This ternary complex formation between CRBN, this compound, and VHL leads to the polyubiquitination of CRBN and its subsequent degradation by the proteasome.
Mechanism of Action
The mechanism of action for this compound-mediated CRBN degradation is a multi-step process that leverages the cell's own protein disposal machinery.
Caption: Mechanism of this compound-induced CRBN degradation.
Quantitative Data on CRBN Degradation by this compound
The efficacy of this compound in degrading CRBN has been evaluated across multiple human cell lines. The following tables summarize the key quantitative parameters, including DC50 (concentration for 50% degradation) and Dmax (maximum degradation). This data is primarily derived from the foundational study by Powell et al. (2021).[1][2]
Table 1: In Vitro Degradation of CRBN by this compound
| Cell Line | Description | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| MM1.S | Multiple Myeloma | ~10 | >80 | 6 |
| Kelly | Neuroblastoma | Not Reported | >80 | 6 |
| SK-N-DZ | Neuroblastoma | Not Reported | >80 | 6 |
| HEK293T | Human Embryonic Kidney | Not Reported | >80 | 6 |
| MOLT-4 | Acute Lymphoblastic Leukemia | Not Reported | >90 | 6 |
Note: Precise DC50 values for all cell lines were not explicitly stated in the primary literature, but potent degradation was observed at low nanomolar concentrations.
Table 2: Selectivity Profile of this compound
Quantitative proteomics was employed to assess the selectivity of this compound. In these studies, this compound demonstrated high selectivity for CRBN degradation with minimal off-target effects on other proteins at effective concentrations.[1]
| Cell Line | Concentration | Treatment Time (h) | Significantly Downregulated Proteins |
| MM1.S | 50 nM | 6 | CRBN |
| MOLT-4 | 50 nM | 6 | CRBN |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
-
Cell Lines: MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis for CRBN Degradation
This protocol is for assessing the dose-dependent degradation of CRBN by this compound.
Caption: Workflow for Western Blot analysis of CRBN degradation.
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 6 hours. Include a DMSO-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against CRBN (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., Vinculin).
Quantitative Proteomics
-
Sample Preparation: Treat cells (e.g., MM1.S or MOLT-4) with 50 nM this compound or DMSO for 6 hours. Harvest and lyse cells.
-
Protein Digestion: Reduce, alkylate, and digest proteins with trypsin.
-
TMT Labeling: Label peptides with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins using a proteomics software suite (e.g., Proteome Discoverer). Normalize protein abundance and perform statistical analysis to identify significantly regulated proteins.
Potential Therapeutic Applications
The primary application of this compound is as a chemical probe to study the biological functions of CRBN. By selectively degrading CRBN, researchers can investigate the downstream consequences and elucidate CRBN-dependent signaling pathways.
Elucidating CRBN Biology
Degradation of CRBN by this compound can be used to:
-
Identify novel CRBN substrates.
-
Understand the role of CRBN in normal cellular processes and in disease states.
-
Validate CRBN as a therapeutic target.
Overcoming Drug Resistance
IMiDs and other molecular glues that rely on CRBN to induce the degradation of neosubstrates can become ineffective if cancer cells develop resistance, for instance, through mutations in CRBN. While this compound would not directly treat such a cancer, it is an invaluable tool to study the mechanisms of resistance.
Combination Therapies
By understanding the pathways affected by CRBN degradation, there is a potential to identify synergistic combination therapies. For example, if CRBN degradation sensitizes cells to a particular class of drugs, a combination approach could be explored.
Rescue of Neosubstrate Degradation
A key experimental application of this compound is to demonstrate the CRBN-dependency of other degraders. Pre-treatment of cells with this compound to deplete CRBN can "rescue" the degradation of neosubstrates targeted by molecules like pomalidomide or CC-885.[1][3]
Caption: Logical flow of a neosubstrate rescue experiment.
Conclusion
This compound is a highly potent and selective CRBN degrader that serves as an invaluable tool for the scientific community. Its ability to induce rapid and specific degradation of CRBN allows for a detailed investigation of CRBN biology and its role in health and disease. While its direct therapeutic applications are still under investigation, its utility as a chemical probe to understand the mechanisms of CRBN-targeted therapies and to explore new therapeutic strategies is undeniable. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering a foundation for researchers to utilize this powerful molecule in their studies.
References
Methodological & Application
Application Notes and Protocols for ZXH-4-130 Mediated CRBN Degradation in MM1.S Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ZXH-4-130 is a potent and selective hetero-PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cereblon (CRBN). It functions by forming a ternary complex between CRBN and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN.[1] These application notes provide detailed protocols for the treatment of the multiple myeloma cell line MM1.S with this compound and the subsequent analysis of CRBN degradation.
Data Presentation
The following tables summarize the quantitative data for the use of this compound in MM1.S cells to induce CRBN degradation.
Table 1: Recommended Treatment Conditions for CRBN Degradation in MM1.S Cells
| Parameter | Value | Reference |
| Cell Line | MM1.S | [1] |
| Compound | This compound | [1] |
| Working Concentration | 10 nM - 100 nM | [1][2] |
| Incubation Time | 2 - 8 hours | [1] |
| Vehicle Control | DMSO | [1] |
Table 2: Observed CRBN Degradation with this compound in MM1.S Cells
| Concentration | Incubation Time | CRBN Degradation | Analytical Method | Reference |
| 10 nM | 4 hours | ~80% | Western Blot | [1] |
| 50 nM | 2 - 8 hours | Potent Degradation | Western Blot | [1] |
| 50 nM | 6 hours | High Selectivity for CRBN | Quantitative Proteomics | [1] |
| 100 nM | 2 hours (pre-treatment) | Nearly Complete | Not Specified | [2][3] |
Experimental Protocols
MM1.S Cell Culture
MM1.S is a human B lymphoblast cell line derived from a patient with multiple myeloma. These cells grow in suspension.
Materials:
-
MM1.S cells (e.g., ATCC® CRL-2974™)
-
RPMI-1640 Medium (e.g., ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Sterile cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete growth medium by supplementing RPMI-1640 medium with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Culture MM1.S cells in T-75 flasks with the complete growth medium.
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
Split the culture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh complete growth medium at the desired seeding density.
Treatment of MM1.S Cells with this compound
Materials:
-
MM1.S cells in logarithmic growth phase
-
This compound
-
DMSO (vehicle control)
-
Complete growth medium
-
6-well or 12-well cell culture plates
-
Hemocytometer or automated cell counter
Protocol:
-
Seed MM1.S cells in 6-well or 12-well plates at a density of approximately 5 x 10⁵ cells/mL in complete growth medium.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete growth medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add the diluted this compound or vehicle control to the corresponding wells.
-
Incubate the cells for the desired time period (e.g., 2, 4, 6, or 8 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, harvest the cells by centrifugation for subsequent analysis.
Analysis of CRBN Degradation by Western Blot
Materials:
-
Harvested MM1.S cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-CRBN antibody
-
Mouse anti-VHL antibody
-
Loading control antibody (e.g., anti-Vinculin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: Resuspend the cell pellet in ice-cold RIPA buffer. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-CRBN, anti-VHL, and loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the CRBN and VHL signals to the loading control.
Analysis of CRBN Degradation by Quantitative Proteomics
For a comprehensive and unbiased analysis of protein degradation, a quantitative proteomics approach such as TMT-based or label-free quantification can be employed.
Protocol Outline:
-
Sample Preparation:
-
Treat MM1.S cells with this compound or vehicle control as described in section 2.
-
Harvest and wash the cell pellets.
-
Lyse the cells and denature the proteins.
-
Reduce, alkylate, and digest the proteins (e.g., with trypsin).
-
For TMT-based proteomics, label the resulting peptides with tandem mass tags.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify the proteins using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Normalize the protein abundance data.
-
Perform statistical analysis to identify proteins that are significantly downregulated upon this compound treatment.
-
Mandatory Visualizations
Caption: Mechanism of this compound-mediated CRBN degradation.
Caption: Experimental workflow for CRBN degradation analysis.
References
Application Note: Elucidating Pomalidomide's Mechanism of Action using the CRBN Degrader ZXH-4-130
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma (MM).[1][2] Its therapeutic effects are mediated through its binding to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[3][4][5] This binding event re-targets the E3 ligase to ubiquitinate and subsequently induce the proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7] The degradation of these factors, which are critical for myeloma cell survival, leads to the drug's anti-tumor effects.[3][5]
ZXH-4-130 is a potent and selective chemical probe designed to induce the degradation of CRBN itself.[8][9] It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that links a CRBN-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[8][9][10] This action results in the ubiquitination and proteasomal degradation of CRBN.
This application note provides detailed protocols for using this compound as a tool to validate the CRBN-dependent cytotoxicity of pomalidomide. By specifically depleting cellular CRBN levels prior to drug exposure, researchers can effectively block the mechanism of pomalidomide, thereby rescuing cells from its cytotoxic effects. This approach provides a robust method for mechanism-of-action studies and for investigating potential resistance pathways.
Mechanism of Action & Experimental Logic
Pomalidomide's cytotoxicity is contingent upon the presence of CRBN.[3] By forming a ternary complex with CRBN and neosubstrates like Ikaros, pomalidomide acts as a "molecular glue" to induce their degradation.[11][12] this compound hijacks the ubiquitin-proteasome system to eliminate CRBN. Therefore, pre-treatment of cells with this compound removes the primary target of pomalidomide, preventing neosubstrate degradation and abrogating the downstream cytotoxic effects.
Experimental Protocols
Protocol 1: Cell Viability Assay to Measure Rescue from Pomalidomide Cytotoxicity
This protocol determines the extent to which CRBN degradation by this compound can rescue multiple myeloma cells from pomalidomide-induced death.
Materials:
-
Multiple Myeloma cell line (e.g., MM1.S)
-
RPMI-1640 medium with 10% FBS
-
Pomalidomide (Stock in DMSO)
-
This compound (Stock in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed MM1.S cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 80 µL of culture medium.[13]
-
Pre-treatment: Prepare 5X working solutions of this compound and vehicle (DMSO) in culture medium. Add 20 µL to the appropriate wells for a final concentration of 100 nM this compound.[8] The four experimental groups should be: Vehicle, Pomalidomide only, this compound only, and this compound + Pomalidomide.
-
Incubation 1: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[8]
-
Pomalidomide Treatment: Prepare 5X working solutions of pomalidomide in culture medium. Add 25 µL to the appropriate wells for a final concentration of 1 µM pomalidomide.[8] Add vehicle to the control and "this compound only" wells.
-
Incubation 2: Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.[8]
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.[14]
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence with a plate reader.[14]
-
Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells (set to 100% viability).
Expected Quantitative Data:
| Treatment Group | Pomalidomide (1 µM) | This compound (100 nM) Pre-treatment | Expected Cell Viability (%) |
| 1 (Vehicle Control) | - | - | 100% |
| 2 (Pomalidomide Only) | + | - | ~30-40% |
| 3 (this compound Only) | - | + | ~95-100% |
| 4 (Rescue) | + | + | ~85-95% |
Protocol 2: Western Blot Analysis of CRBN and Neosubstrate Levels
This protocol confirms the degradation of CRBN by this compound and the subsequent prevention of pomalidomide-induced Ikaros/Aiolos degradation.
Materials:
-
MM1.S cells and culture reagents
-
6-well plates
-
Pomalidomide and this compound
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Primary Antibodies: Rabbit anti-CRBN, Rabbit anti-Ikaros (IKZF1), Rabbit anti-Aiolos (IKZF3), Mouse anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies (anti-Rabbit, anti-Mouse)
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed MM1.S cells in 6-well plates and treat with compounds as described in Protocol 1. Use appropriate time points for degradation (e.g., 2-hour this compound pre-treatment followed by 6, 12, or 24 hours of pomalidomide treatment).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.[15] Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, run the gel, and transfer proteins to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-CRBN, 1:1000) overnight at 4°C.[16]
-
Wash with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash thoroughly with TBST.
-
-
Detection: Apply ECL substrate and image the blot using a chemiluminescence imager.[6]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize target protein bands to the loading control. The membrane can be stripped and re-probed for other targets.
Expected Quantitative Data Summary:
| Treatment Group | CRBN Level | Ikaros/Aiolos Level |
| 1 (Vehicle Control) | 100% | 100% |
| 2 (Pomalidomide Only) | ~100% | < 20% |
| 3 (this compound Only) | < 20% | ~100% |
| 4 (Rescue) | < 20% | ~100% |
Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic cells in response to treatment, confirming that the rescue effect observed in the viability assay is due to a blockage of programmed cell death.
Materials:
-
Treated cells from 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described in Protocol 1 for 48 or 72 hours.
-
Cell Harvesting: Collect all cells, including floating cells from the supernatant and adherent cells, by centrifugation.[17]
-
Washing: Wash the cell pellet twice with cold PBS.[17]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17]
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Expected Quantitative Data:
| Treatment Group | Pomalidomide | This compound Pre-treatment | Expected Apoptotic Cells (%) (Early + Late) |
| 1 (Vehicle Control) | - | - | < 5% |
| 2 (Pomalidomide Only) | + | - | > 50% |
| 3 (this compound Only) | - | + | < 5% |
| 4 (Rescue) | + | + | ~5-10% |
Conclusion
The CRBN degrader this compound serves as an invaluable chemical tool for dissecting the mechanism of action of pomalidomide and other IMiDs. The protocols outlined here provide a clear framework for demonstrating that pomalidomide's cytotoxicity is mechanistically dependent on the presence of its target protein, CRBN. The rescue from cell death, prevention of neosubstrate degradation, and blockage of apoptosis upon CRBN depletion provide conclusive evidence for this pathway. This experimental paradigm is broadly applicable for validating the targets of other molecular glue degraders and PROTACs in drug discovery and chemical biology.
References
- 1. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for GSPT1 Degradation Rescue Using ZXH-4-130
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a critical component of the translation termination complex, playing a pivotal role in protein synthesis.[1] Its targeted degradation has emerged as a promising therapeutic strategy in oncology, particularly in cancers reliant on high rates of protein synthesis.[1] Small molecule degraders, such as molecular glues and proteolysis-targeting chimeras (PROTACs), can induce the degradation of GSPT1 by hijacking the cell's ubiquitin-proteasome system.[1][2] This is often mediated through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1]
ZXH-4-130 is a potent and selective hetero-PROTAC that induces the degradation of CRBN itself.[3][4] By degrading CRBN, this compound can be utilized as a tool to "rescue" the degradation of proteins, such as GSPT1, that are targeted by CRBN-dependent degraders. This application note provides a detailed experimental guide for utilizing this compound to rescue GSPT1 degradation induced by CRBN-recruiting degraders like CC-885.
Principle of the Rescue Experiment
The rescue of GSPT1 degradation by this compound is based on the targeted degradation of the E3 ligase component, CRBN. GSPT1 degraders like CC-885 function by forming a ternary complex between GSPT1 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[5] this compound, a CRBN degrader, removes CRBN from the cellular environment. In the absence of CRBN, the GSPT1 degrader cannot form the necessary ternary complex, thus preventing the ubiquitination and degradation of GSPT1. This experimental setup can be used to confirm the CRBN-dependency of a GSPT1 degrader's activity.
Data Presentation
Table 1: Potency of this compound as a CRBN Degrader
| Compound | Cell Line | Concentration for ~80% Degradation | Reference |
| This compound | MM1.S | 10 nM | [3] |
Table 2: Experimental Conditions for GSPT1 Degradation Rescue
| Rescue Compound | GSPT1 Degrader | Cell Line | Pre-treatment Concentration | Pre-treatment Time | GSPT1 Degrader Treatment | Result | Reference |
| This compound | CC-885 | MM1.S | 50 nM | 2 hours | Not specified | Rescue of GSPT1 degradation | [2][4] |
Experimental Protocols
Materials and Reagents
-
Cell Line: MM1.S (multiple myeloma) or other relevant cell line expressing GSPT1 and CRBN.
-
Compounds:
-
This compound (CRBN Degrader)
-
CC-885 (or other CRBN-dependent GSPT1 degrader)
-
DMSO (Vehicle control)
-
-
Cell Culture:
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
-
Western Blotting:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-CRBN, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Protocol 1: GSPT1 Degradation Rescue Assay
This protocol details the steps to assess the ability of this compound to rescue GSPT1 degradation induced by a CRBN-dependent degrader.
-
Cell Seeding:
-
Seed MM1.S cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with 50 nM this compound or an equivalent volume of DMSO (vehicle control) for 2 hours.
-
-
GSPT1 Degrader Treatment:
-
Following the 2-hour pre-treatment, add the GSPT1 degrader (e.g., CC-885) at the desired concentration to the wells already containing this compound or DMSO.
-
Incubate for a time period known to induce GSPT1 degradation (e.g., 4-24 hours).
-
-
Cell Lysis:
-
After the treatment period, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blot Analysis:
-
Perform western blotting as described in Protocol 2 to analyze the protein levels of GSPT1, CRBN, and a loading control.
-
Protocol 2: Western Blotting for GSPT1 and CRBN Levels
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against GSPT1, CRBN, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the GSPT1 and CRBN band intensities to the loading control.
-
Compare the levels of GSPT1 in cells treated with the GSPT1 degrader alone versus those pre-treated with this compound. A higher level of GSPT1 in the this compound pre-treated sample indicates a successful rescue.
-
Mandatory Visualization
Caption: GSPT1 Degradation Signaling Pathway.
Caption: Experimental Workflow for GSPT1 Degradation Rescue.
Caption: Logical Framework of the Rescue Experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZXH-4-130 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing ZXH-4-130, a potent and selective degrader of the Cereblon (CRBN) protein. This compound is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) that recruits CRBN to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN. This document offers guidance on cell culture conditions, as well as protocols for assessing the effects of this compound on cell viability, apoptosis, and protein degradation.
Mechanism of Action
This compound functions as a molecular bridge, bringing together CRBN, a substrate receptor for the CUL4A E3 ubiquitin ligase complex, and VHL, a component of the CRL2VHL E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of CRBN and its subsequent degradation by the 26S proteasome. By degrading CRBN, this compound can be utilized to study the biological functions of CRBN and to rescue the degradation of CRBN's neosubstrates that are targeted by immunomodulatory drugs (IMiDs).
Diagram of this compound Mechanism of Action
Caption: Mechanism of this compound-mediated CRBN degradation and rescue of neosubstrate degradation.
Cell Culture Conditions
The following conditions are recommended for the culture of MM1.S cells, a human multiple myeloma cell line in which this compound has been shown to be active.
| Parameter | Recommendation |
| Cell Line | MM1.S (ATCC® CRL-2974™) |
| Basal Medium | RPMI-1640 Medium (ATCC® 30-2001™) |
| Supplements | 10% Fetal Bovine Serum (FBS) (ATCC® 30-2020™)[1] |
| Cell Morphology | Lymphoblast-like, growing in suspension and as a lightly attached monolayer[2] |
| Growth Conditions | 37°C, 5% CO₂ in a humidified incubator[3] |
| Subculturing | Cultures can be maintained by adding fresh medium. For passaging, scrape adherent cells and combine with suspension cells. Centrifuge, resuspend in fresh medium, and dispense into new flasks at a 1:2 to 1:4 ratio. |
Quantitative Data Summary
The following table summarizes the reported in vitro effects of this compound.
| Cell Line | Assay | Concentration | Incubation Time | Result |
| MM1.S | CRBN Degradation | 10 nM | Not Specified | Induces ~80% CRBN degradation.[4] |
| MM1.S | GSPT1 Degradation Rescue | 50 nM (pretreatment) | 2 hours (pretreatment) | Rescues GSPT1 degradation induced by CC-885.[5] |
| MM1.S | Cytotoxicity Prevention | 100 nM (pretreatment) | 2 hours (pretreatment) | Prevents Pomalidomide (1 µM) cytotoxicity.[5] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for in vitro cell-based assays with this compound.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
MM1.S cells
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed MM1.S cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
After incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
MM1.S cells
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed MM1.S cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48 hours).
-
Harvest the cells, including both adherent and suspension cells, and transfer to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.[3]
-
Wash the cells twice with cold PBS.[4]
-
Resuspend the cell pellet in 100 µL of 1X binding buffer.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X binding buffer to each tube.[5]
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot for CRBN Degradation
This protocol is for assessing the degradation of CRBN protein following treatment with this compound.
Materials:
-
MM1.S cells
-
Complete growth medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CRBN, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MM1.S cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 2, 4, 8, 16, 24 hours).[7]
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[7]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[7]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[7]
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
References
- 1. MM.1S - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. ubigene.us [ubigene.us]
- 3. MM.1S Cells [cytion.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for CRBN Degradation using ZXH-4-130
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ZXH-4-130 for the targeted degradation of the Cereblon (CRBN) protein. The included protocols and data are intended to facilitate the effective use of this potent and selective CRBN degrader in research and drug development settings.
Introduction
This compound is a hetero-bifunctional PROTAC (Proteolysis Targeting Chimera) that potently and selectively induces the degradation of CRBN.[1][2][3][4][5] It functions by simultaneously binding to CRBN and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of CRBN.[1][2][3][6] This targeted protein degradation approach offers a powerful tool for studying CRBN biology and for the development of novel therapeutics. This compound has been shown to be effective in various cell lines, including MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4, with high selectivity for CRBN.[6][7]
Quantitative Data Summary
The following tables summarize the effective concentrations and experimental outcomes for this compound in mediating CRBN degradation and related cellular effects.
Table 1: CRBN Degradation Efficiency
| Cell Line | Concentration | Treatment Time | % CRBN Degradation | Reference |
| MM1.S | 10 nM | Not Specified | ~80% | [2][8] |
| MM1.S | 100 nM | 2h pre-treatment, followed by 6h co-treatment | Nearly complete | [1][2][3] |
Table 2: Functional Cellular Assays
| Cell Line | This compound Concentration | Pre-treatment Time | Co-treatment | Assay | Outcome | Reference |
| MM1.S | 50 nM | 2 hours | CC-885 (induces GSPT1 degradation) | GSPT1 Degradation Rescue | Rescued GSPT1 degradation | [1][3][6] |
| MM1.S | 100 nM | 2 hours | Pomalidomide (1 µM) for 96 hours | Cytotoxicity Prevention | Significantly prevented Pomalidomide-induced cytotoxicity | [1][2][3] |
| MM1.S | 100 nM | 2 hours | THAL-SNS-032 for 6 hours | CDK9 Activity | Partially prevented THAL-SNS-032's activity against CDK9 | [1][2][3] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its activity.
Caption: Mechanism of action of this compound for CRBN degradation.
Caption: Experimental workflow for Western Blot analysis of CRBN degradation.
Experimental Protocols
Protocol 1: In Vitro CRBN Degradation in Suspension Cells (e.g., MM1.S)
Materials:
-
MM1.S cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-CRBN, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture MM1.S cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed MM1.S cells in 6-well plates at a density of 0.5 x 10^6 cells/mL in a final volume of 2 mL per well.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment: Add the diluted this compound to the cells. For time-course experiments, incubate for various durations (e.g., 2, 4, 6, 12, 24 hours). For co-treatment experiments, pre-treat with this compound for 2 hours before adding the second compound.
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CRBN and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CRBN band intensity to the loading control.
Protocol 2: GSPT1 Degradation Rescue Assay
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Pre-treatment: Treat MM1.S cells with 50 nM this compound or vehicle control (DMSO) for 2 hours.
-
Co-treatment: Add CC-885 (a GSPT1 degrader) to the pre-treated cells at its effective concentration and incubate for an additional 4 hours.
-
Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1 (steps 5-8).
-
In addition to anti-CRBN and a loading control, probe a separate membrane with an anti-GSPT1 antibody to assess its degradation.
Concluding Remarks
This compound is a valuable chemical probe for studying CRBN-dependent biological processes. The protocols outlined above provide a starting point for investigating the effects of this compound on CRBN levels and downstream cellular pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Time-Course Analysis of CRBN Degradation by ZXH-4-130
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the time-course of Cereblon (CRBN) protein degradation induced by the hetero-PROTAC molecule ZXH-4-130.
Introduction
This compound is a highly potent and selective degrader of the CRBN protein.[1][2][3][4] It functions as a hetero-PROTAC (Proteolysis Targeting Chimera), linking the CRBN protein to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of CRBN.[1][5] This targeted protein degradation approach offers a powerful tool for studying the biological functions of CRBN. Understanding the kinetics of CRBN degradation is crucial for elucidating its downstream effects and for the development of novel therapeutics.
Data Presentation
The following tables summarize the quantitative data on CRBN degradation by this compound in various cell lines.
Table 1: Dose-Dependent Degradation of CRBN by this compound
| Cell Line | Concentration | Degradation Level | Reference |
| MM1.S | 10 nM | ~80% | [2][5][6] |
| MM1.S | 10 nM - 500 nM | Potent Degradation | [5] |
Table 2: Time-Course of CRBN Degradation by this compound
| Cell Line | Concentration | Time Point | Degradation Potency | Reference |
| MM1.S | 50 nM | 2 - 8 hours | Most Potent | [5] |
| MM1.S | 50 nM | 1 - 24 hours | Degradation Observed | [5] |
| SK-N-DZ | 100 nM | 6, 12, 24 hours | Highly Selective Degradation | [5] |
Mandatory Visualization
Caption: Mechanism of CRBN degradation by this compound.
Caption: Workflow for time-course analysis of CRBN degradation.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound for a time-course experiment.
Materials:
-
Human multiple myeloma cell line (e.g., MM1.S) or other relevant cell lines (e.g., Kelly, SK-N-DZ, HEK293T, MOLT-4)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Tissue culture plates/flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells as needed to maintain logarithmic growth.
-
Seed cells in appropriate tissue culture plates at a density that will not exceed confluency at the final time point.
-
Allow cells to adhere and resume growth overnight.
-
Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 0, 1, 2, 4, 6, 8, 12, 16, 24 hours).
-
At each time point, harvest the cells for downstream analysis (e.g., Western blotting, proteomics). For suspension cells, collect by centrifugation. For adherent cells, wash with PBS, detach with trypsin-EDTA, and collect by centrifugation.
Western Blotting for CRBN Detection
This protocol outlines the steps for detecting CRBN protein levels by Western blotting following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against CRBN
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or Vinculin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the harvested cell pellets in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations for all samples.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody following steps 11-16.
-
Quantify the band intensities using image analysis software and normalize the CRBN signal to the loading control.
Quantitative Proteomics Analysis
This protocol provides a general workflow for quantitative proteomics to assess the selectivity of this compound.
Materials:
-
Cell lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Solid-phase extraction (SPE) cartridges for peptide desalting
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Lyse harvested cells in a buffer suitable for mass spectrometry.
-
Quantify the protein concentration.
-
Reduce the proteins with DTT and then alkylate with IAA.
-
Digest the proteins into peptides using trypsin overnight.
-
Desalt the resulting peptide mixture using SPE cartridges.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) for protein identification and label-free quantification (LFQ).
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with this compound compared to the vehicle control.
Cell Viability Assay
This protocol is for assessing the effect of CRBN degradation on cell viability using a luminescent-based assay.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at an appropriate density.
-
Treat the cells with a dose range of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 72 or 96 hours).[1]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ZXH-4-130: A Chemical Probe for Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZXH-4-130 is a potent and selective chemical probe for the study of Cereblon (CRBN) biology.[1][2] As a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), this compound links a CRBN-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This dual binding induces the proximity of CRBN to the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CRBN.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate CRBN function in cellular contexts.
Chemical Properties and Handling
The trifluoroacetate (TFA) salt of this compound is often used in research due to its enhanced water solubility and stability compared to the free base form.[3][5]
| Property | Value |
| Chemical Formula | C46H58N6O9S |
| Molecular Weight | 871.1 g/mol |
| Appearance | Solid |
| Storage | Store at -20°C in a sealed container, away from moisture and light.[6] |
| Solubility | Soluble in DMSO.[6] For stock solutions, use freshly opened DMSO as it is hygroscopic and can affect solubility.[6] |
| Stability | Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] Avoid repeated freeze-thaw cycles.[7] |
Quantitative Data Summary
This compound has been demonstrated to be a highly effective degrader of CRBN across various cell lines. The following table summarizes its reported activity.
| Cell Line | Assay Type | Parameter | Value | Reference |
| MM1.S | Western Blot | % CRBN Degradation | ~80% at 10 nM | [5][6][8] |
| Multiple Cell Lines | Proteomics | Selectivity | Highly selective for CRBN | [2][9] |
| MM1.S | Cell Viability | Pomalidomide Cytotoxicity Prevention | Significant prevention at 100 nM | [5][10] |
| MM1.S | Western Blot | GSPT1 Degradation Rescue | Rescue observed with 50 nM pretreatment | [5][10] |
Signaling Pathways
CRBN is a multifaceted protein involved in several key cellular signaling pathways. As a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), it plays a crucial role in protein homeostasis by targeting specific proteins for degradation.[11][12] Additionally, CRBN has been identified as a negative regulator of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn influences the mammalian target of rapamycin (mTOR) cascade, a central regulator of cell growth and metabolism.[1][13][14][15][16]
degradation of CRBN using this compound can be a valuable tool to dissect these intricate signaling networks.
Experimental Protocols
The following protocols provide a framework for using this compound to study CRBN biology. Optimization may be required for specific cell lines and experimental conditions.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.[17][18][19][20][21]
References
- 1. Functional effects of a pathogenic mutation in Cereblon (CRBN) on the regulation of protein synthesis via the AMPK-mTOR cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound TFA salt, 2711006-67-4 | BroadPharm [broadpharm.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of AMPK Activity by CRBN Is Independent of the Thalidomide-CRL4CRBN Protein Degradation Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. LKB1 and AMPK control of mTOR signalling and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pelagobio.com [pelagobio.com]
- 19. benchchem.com [benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. pelagobio.com [pelagobio.com]
Elucidating the Downstream Signaling Consequences of ZXH-4-130-Mediated Cereblon Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZXH-4-130 is a potent and selective degrader of the Cereblon (CRBN) protein. As a heterobifunctional proteolysis-targeting chimera (PROTAC), this compound recruits CRBN to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN. The depletion of CRBN, a crucial substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, has significant downstream consequences on various signaling pathways, making this compound a valuable tool for studying CRBN biology and a potential therapeutic agent. This document provides a detailed overview of the signaling pathways affected by this compound, supported by quantitative data and detailed experimental protocols.
Introduction to this compound and Cereblon
This compound is a chemical probe designed for the targeted degradation of CRBN. CRBN is implicated in a multitude of cellular processes, including protein homeostasis, metabolic regulation, and the modulation of immune responses. Its role as a substrate receptor for the CRL4CRBN E3 ligase complex positions it as a key regulator of protein stability. Dysregulation of CRBN function has been linked to various diseases, including cancer and immunological disorders. This compound offers a powerful approach to acutely deplete cellular CRBN levels, enabling the investigation of its function and the identification of its downstream signaling networks.
Downstream Signaling Pathways Affected by this compound
The degradation of CRBN by this compound initiates a cascade of events that perturb several key signaling pathways. The primary known consequences include the modulation of GSPT1 stability and the potential to impact broader signaling networks such as the AMPK and Wnt/β-catenin pathways.
Rescue of GSPT1 Degradation
One of the well-documented downstream effects of CRBN modulation is the degradation of the G1 to S phase transition 1 (GSPT1) protein, a eukaryotic peptide chain release factor subunit 3a (eRF3a). Certain immunomodulatory drugs (IMiDs) promote the interaction between CRBN and GSPT1, leading to GSPT1 ubiquitination and degradation. This compound, by degrading CRBN, prevents this interaction and thus "rescues" GSPT1 from degradation.
Impact on AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. CRBN has been shown to negatively regulate AMPK activity. Therefore, the degradation of CRBN by this compound is hypothesized to lead to the activation of the AMPK signaling pathway. This can result in downstream effects such as the inhibition of anabolic processes (e.g., protein and lipid synthesis) and the stimulation of catabolic processes to restore cellular energy balance.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a hallmark of many cancers. CRBN has been identified as a positive regulator of the Wnt pathway. Degradation of CRBN by this compound may therefore lead to the downregulation of Wnt/β-catenin signaling, potentially through the stabilization of β-catenin destruction complex components.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound from in vitro studies.
| Parameter | Cell Line | Value | Reference |
| CRBN Degradation | MM1.S | Induces ~80% degradation at 10 nM | [1] |
| GSPT1 Degradation Rescue | MM1.S | Pre-treatment with 50 nM rescues GSPT1 degradation induced by CC-885 | [1][2] |
| Pomalidomide Cytotoxicity Prevention | MM1.S | 100 nM pre-treatment prevents cytotoxicity of 1 µM Pomalidomide | [2] |
Experimental Protocols
Detailed protocols for key experiments to characterize the effects of this compound are provided below.
Protocol 1: CRBN Degradation Assay by Western Blot
Objective: To determine the dose-dependent effect of this compound on CRBN protein levels.
Materials:
-
MM1.S cells
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-CRBN, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture: Culture MM1.S cells to the desired density in 6-well plates.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against CRBN and a loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities using densitometry software. Normalize CRBN levels to the loading control.
Protocol 2: GSPT1 Degradation Rescue Assay
Objective: To assess the ability of this compound to prevent IMiD-induced GSPT1 degradation.
Procedure:
-
Cell Culture: Culture MM1.S cells as described in Protocol 1.
-
Pre-treatment: Pre-treat cells with this compound (e.g., 50 nM) for 2 hours.
-
Co-treatment: Add an IMiD known to degrade GSPT1 (e.g., CC-885) at an effective concentration and incubate for an additional period (e.g., 4-6 hours). Include controls: vehicle only, this compound only, and IMiD only.
-
Western Blot: Perform Western blot analysis as described in Protocol 1, using a primary antibody against GSPT1.
Protocol 3: Pomalidomide-Induced Cytotoxicity Assay (MTT Assay)
Objective: To determine if this compound can prevent the cytotoxic effects of pomalidomide.
Materials:
-
MM1.S cells
-
This compound
-
Pomalidomide
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MM1.S cells in a 96-well plate at an appropriate density.
-
Pre-treatment: Pre-treat cells with this compound (e.g., 100 nM) for 2 hours.
-
Treatment: Add pomalidomide (e.g., 1 µM) to the wells. Include controls: vehicle only, this compound only, and pomalidomide only.
-
Incubation: Incubate the plate for 96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a valuable chemical tool for the selective degradation of CRBN, enabling the detailed investigation of its biological functions. The primary downstream effects observed are the rescue of GSPT1 degradation and the prevention of IMiD-induced cytotoxicity. Furthermore, based on the known functions of CRBN, this compound is expected to modulate the AMPK and Wnt/β-catenin signaling pathways. The provided protocols offer a framework for researchers to quantitatively assess these effects in their own experimental systems. Further proteomics-based studies will be instrumental in comprehensively mapping the full spectrum of downstream signaling pathways affected by this compound-mediated CRBN degradation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CRBN Degradation with ZXH-4-130
Welcome to the technical support resource for researchers utilizing ZXH-4-130. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges associated with achieving successful Cereblon (CRBN) degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a highly potent and selective hetero-bifunctional degrader of the Cereblon (CRBN) protein.[1][2][3][4][5] It functions as a Proteolysis-Targeting Chimera (PROTAC), which are molecules with two heads connected by a linker.[6] One end of this compound binds to CRBN, and the other end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This induced proximity forms a ternary complex, leading the VHL ligase to tag CRBN with ubiquitin, marking it for degradation by the cell's proteasome.[7]
Q2: What is the primary application of degrading CRBN with this compound? A2: this compound serves as a chemical probe to study the biology of CRBN.[8] By selectively knocking down CRBN protein levels, researchers can investigate CRBN-dependent cellular processes. For example, pre-treating cells with this compound to degrade CRBN can prevent the cytotoxic effects of CRBN-recruiting molecular glues like Pomalidomide or rescue the degradation of their downstream targets, such as GSPT1.[1][2][7]
Q3: How does a PROTAC like this compound differ from a molecular glue like Pomalidomide? A3: The primary difference lies in their structure and how they engage the E3 ligase system.
-
PROTACs (e.g., this compound) are larger, bifunctional molecules with two distinct ligands connected by a linker. They physically bring a target protein and an E3 ligase together.[6][9]
-
Molecular Glues (e.g., Pomalidomide) are smaller, monovalent molecules. They bind to an E3 ligase (like CRBN) and modify its surface, inducing the recruitment of "neosubstrates" that the ligase would not normally recognize.[9][10][11][12]
Quantitative Data Summary
The following tables summarize the reported efficacy and functional effects of this compound in cellular assays.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Incubation Time | Result |
|---|---|---|---|
| MM1.S | 10 nM | Not Specified | Induces ~80% CRBN degradation.[1][4] |
| MM1.S | 100 nM | 2 hours (pre-treatment) | Induces nearly complete CRBN degradation.[1][2] |
| MOLT-4 | 50 nM | 6 hours | Highly selective degradation of CRBN observed via proteomics.[7][8] |
Table 2: Functional Effects of this compound Mediated CRBN Degradation
| Cell Line | This compound Pre-treatment | Subsequent Treatment | Observed Effect |
|---|---|---|---|
| MM1.S | 100 nM for 2 hours | 1 µM Pomalidomide for 96 hours | Significantly prevents Pomalidomide-induced cytotoxicity.[1][2][5] |
| MM1.S | 50 nM for 2 hours | CC-885 (GSPT1 degrader) | Rescues GSPT1 from degradation.[1][2] |
| MOLT-4 | 100 nM for 2 hours | THAL-SNS-032 (CDK9 degrader) | Partially prevents CDK9 degradation.[1][2][7] |
Visualized Signaling Pathways and Workflows
Caption: Mechanism of Action for this compound.
Caption: The CRL4-CRBN E3 Ubiquitin Ligase Pathway.
Caption: Troubleshooting Workflow for Failed Degradation.
Troubleshooting Guide
Problem 1: I am not observing any CRBN degradation after treating cells with this compound.
-
Possible Cause A: Suboptimal Compound Concentration or Duration
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations that are too high can lead to the "hook effect," where binary complexes (PROTAC-CRBN or PROTAC-VHL) dominate over the productive ternary complex, reducing degradation efficiency.[9] Also, run a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the point of maximal degradation.
-
-
Possible Cause B: Poor Compound Stability or Handling
-
Solution: Ensure this compound is stored correctly; stock solutions are stable for 6 months at -80°C or 1 month at -20°C when sealed from moisture and light.[1] Prepare fresh dilutions in media for each experiment from a trusted stock. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause C: Inadequate Cell Permeability
-
Solution: The high molecular weight of PROTACs can sometimes lead to poor cell permeability.[9] While this compound has demonstrated activity in multiple cell lines, this can be cell-type dependent.[8] As a control, you can perform the experiment on permeabilized cells to confirm that the compound can engage its targets intracellularly.
-
-
Possible Cause D: Issues with the Cellular Machinery
-
Solution: The activity of this compound is dependent on a functional VHL E3 ligase complex and the ubiquitin-proteasome system. Confirm that your cell line expresses VHL. You can also pre-treat cells with a proteasome inhibitor (e.g., MG-132) as a negative control; this should block the degradation of CRBN and result in its accumulation.
-
-
Possible Cause E: Problems with the Western Blot Protocol
-
Solution: A failed Western blot can be mistaken for a failed degradation experiment.
-
Protein Degradation: Always prepare cell lysates on ice using a fresh lysis buffer supplemented with a protease inhibitor cocktail to prevent ex vivo protein degradation.[13][14]
-
Antibody Issues: Ensure your primary antibody against CRBN is validated for Western blotting and recognizes the target protein in your specific cell lysate. Run a positive control lysate if possible.[15]
-
Insufficient Protein Load: Ensure you are loading sufficient total protein (typically 20-30 µg) to detect CRBN, which may be a low-abundance protein.[14][16]
-
Poor Transfer: Optimize your protein transfer from the gel to the membrane. Transfer efficiency can be affected by protein size, membrane pore size, and transfer time.[13]
-
-
Problem 2: The extent of CRBN degradation is highly variable between my experiments.
-
Possible Cause A: Inconsistent Cell Culture Conditions
-
Solution: Biological variability can be a significant factor. Standardize your cell culture protocol. Use cells within a consistent range of passage numbers, ensure consistent seeding density, and treat cells at the same level of confluency for every experiment.
-
-
Possible Cause B: Inconsistent Dosing
-
Solution: Ensure accurate and consistent dilution of your this compound stock for each experiment. Poorly soluble compounds can lead to inconsistent final concentrations. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before further dilution in culture media.
-
-
Possible Cause C: Technical Variability in Western Blotting
-
Solution: Normalize your CRBN band intensity to a reliable loading control (e.g., GAPDH, β-actin, or total protein stain) to account for any inconsistencies in protein loading or transfer. Run technical replicates to assess the variability of the assay itself.[13]
-
Problem 3: I observe CRBN degradation, but I also see unexpected changes in other proteins.
-
Possible Cause A: Downstream Biological Effects of CRBN Loss
-
Solution: CRBN is a substrate receptor for an E3 ligase complex that has endogenous substrates.[17][18] Degrading CRBN will disrupt the normal function of the CRL4-CRBN complex, which could lead to the stabilization and accumulation of its natural substrates, causing downstream pathway alterations. This is likely an expected biological consequence of CRBN knockdown.
-
-
Possible Cause B: Off-Target Effects
-
Solution: While quantitative proteomics have shown this compound to be highly selective for CRBN in several cell lines, off-target degradation cannot be entirely ruled out.[8] If you suspect an off-target effect is confounding your results, consider performing your own proteomics analysis. A key control is to demonstrate that the observed phenotype can be rescued by expressing a degradation-resistant CRBN mutant.
-
Key Experimental Protocols
Protocol 1: Western Blot Analysis of CRBN Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[19]
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against CRBN (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 10. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Analysis: Quantify band intensities and normalize the CRBN signal to a loading control.
Protocol 2: In Vitro Ubiquitination Assay
This protocol provides a general framework for confirming that this compound can induce CRBN ubiquitination in a cell-free system.
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the following components to their final concentrations:
-
E1 Activating Enzyme (e.g., UBE1): 50-100 nM
-
E2 Conjugating Enzyme (e.g., UBE2D3): 200-500 nM
-
E3 Ligase Complex (recombinant DDB1/CUL4A/RBX1/VHL): 50-100 nM
-
Substrate (recombinant full-length CRBN): 200-500 nM
-
Biotinylated-Ubiquitin: 5-10 µM
-
This compound or DMSO vehicle control
-
1X Ubiquitination Reaction Buffer
-
-
Initiation: Start the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by Western blot. Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-CRBN antibody or streptavidin-HRP to detect poly-ubiquitin chains. A high molecular weight smear or laddering pattern for CRBN indicates successful ubiquitination.
Protocol 3: Cell Viability Assay to Confirm Functional Rescue
This protocol assesses the ability of this compound to prevent the cytotoxicity of a CRBN-dependent degrader like Pomalidomide.
-
Cell Seeding: Seed cells (e.g., MM1.S) in a 96-well opaque plate at an appropriate density for a multi-day proliferation assay.
-
Pre-treatment: Allow cells to adhere overnight, then pre-treat with this compound (e.g., 100 nM) or vehicle control for 2 hours to induce CRBN degradation.[5]
-
Co-treatment: Add the cytotoxic, CRBN-dependent agent (e.g., 1 µM Pomalidomide) to the wells. Include wells with Pomalidomide alone and vehicle alone as controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 96 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader. A higher signal in the this compound pre-treated wells compared to the Pomalidomide-only wells indicates that CRBN degradation protected the cells from cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTACs And Molecular Glues Rethinking What Is Possible [drugdiscoveryonline.com]
- 7. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. emolecules.com [emolecules.com]
- 12. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. southernbiotech.com [southernbiotech.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. A method for the detection and enrichment of endogenous cereblon substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. themarkfoundation.org [themarkfoundation.org]
- 19. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing ZXH-4-130 Dosage for Different Cell Types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZXH-4-130, a potent and selective Cereblon (CRBN) degrader. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a hetero-PROTAC (Proteolysis Targeting Chimera) that potently and selectively degrades the Cereblon (CRBN) protein.[1][2] It functions by forming a ternary complex between CRBN and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN.
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. Based on existing data in MM1.S cells, where ~80% CRBN degradation was observed at 10 nM, a broad concentration range starting from 0.1 nM to 10 µM is recommended for initial screening.[1] The optimal concentration will depend on the endogenous CRBN expression level in your specific cell type.
Q3: How does the expression level of CRBN in a cell line affect the optimal dosage of this compound?
A3: The expression level of CRBN is a critical factor. Cell lines with lower CRBN expression may require a higher concentration of this compound to achieve significant degradation, while cells with high CRBN expression may be sensitive to lower concentrations. Pan-cancer analyses have shown that CRBN expression is downregulated in many cancer types compared to normal tissues, but upregulated in others like cholangiocarcinoma and liver hepatocellular carcinoma.[3][4] It is advisable to determine the baseline CRBN expression in your cell lines of interest via Western Blot or qPCR.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment time can vary. We recommend conducting a time-course experiment, treating cells for durations such as 2, 4, 8, 12, 24, and 48 hours to identify the time point for maximal CRBN degradation.[5]
Q5: What is the "hook effect" and how can I avoid it with this compound?
A5: The "hook effect" is a phenomenon observed with PROTACs where efficacy decreases at very high concentrations. This is due to the formation of binary complexes (this compound with either CRBN or VHL alone) instead of the productive ternary complex required for degradation. To avoid this, it is essential to perform a dose-response curve across a wide range of concentrations to identify the optimal window that maximizes degradation before a potential decline in activity.[6]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or weak CRBN degradation observed. | 1. Suboptimal this compound concentration. 2. Inappropriate treatment duration. 3. Low CRBN or VHL E3 ligase expression in the cell line. 4. Poor cell permeability. | 1. Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours). 3. Verify CRBN and VHL protein levels via Western Blot. 4. If permeability is suspected, consult literature for similar compounds or consider alternative delivery methods. |
| High cytotoxicity observed even at low concentrations. | 1. The cell line is highly sensitive to CRBN degradation. 2. Off-target effects at the tested concentrations. 3. Solvent (e.g., DMSO) toxicity. | 1. Use a lower concentration range in your dose-response experiments. 2. Use the lowest effective concentration that achieves desired CRBN degradation. 3. Ensure the final solvent concentration is below 0.5% and include a vehicle-only control.[7] |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density. 2. Inconsistent this compound dosage or incubation times. 3. Reagent variability. | 1. Ensure a homogenous cell suspension and consistent seeding in all wells. 2. Use a precise timer and carefully prepare serial dilutions. 3. Prepare fresh reagents and use high-quality consumables. |
| "Hook effect" observed (decreased degradation at higher concentrations). | Formation of non-productive binary complexes at high concentrations. | Perform a detailed dose-response curve with smaller concentration increments to accurately determine the optimal concentration before the effect diminishes. |
Data Presentation
Table 1: CRBN mRNA Expression in Various Cancer Types Compared to Normal Tissue
| Cancer Type | CRBN mRNA Expression Status |
| Breast invasive carcinoma (BRCA) | Downregulated[4] |
| Colon adenocarcinoma (COAD) | Downregulated[4] |
| Head and Neck squamous cell carcinoma (HNSC) | Downregulated[4] |
| Kidney Chromophobe (KICH) | Downregulated[4] |
| Kidney renal clear cell carcinoma (KIRC) | Downregulated[3][4] |
| Kidney renal papillary cell carcinoma (KIRP) | Downregulated[4] |
| Lung adenocarcinoma (LUAD) | Downregulated[3][4] |
| Lung squamous cell carcinoma (LUSC) | Downregulated[4] |
| Prostate adenocarcinoma (PRAD) | Downregulated[4] |
| Thyroid carcinoma (THCA) | Downregulated[4] |
| Uterine Corpus Endometrial Carcinoma (UCEC) | Downregulated[4] |
| Cholangiocarcinoma (CHOL) | Upregulated[3][4] |
| Liver hepatocellular carcinoma (LIHC) | Upregulated[3][4] |
| Skin Cutaneous Melanoma (SKCM) | Downregulated[3] |
This table summarizes general trends from pan-cancer analyses. It is highly recommended to determine the specific CRBN expression level in the cell line of interest.
Experimental Protocols
Protocol 1: Dose-Response Determination for this compound using Western Blot
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only (DMSO) control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CRBN overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and quantify the band intensities.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT or LDH)
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density determined beforehand.[8] Allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound as described in Protocol 1.
-
Incubation: Incubate for the desired time periods (e.g., 24, 48, and 72 hours).
-
Assay Procedure:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance.[8]
-
For LDH Assay: Collect the cell culture supernatant. Perform the LDH release assay according to the manufacturer's instructions by measuring the enzymatic activity that leaks into the medium from damaged cells.[5][9]
-
-
Data Analysis: Plot cell viability or cytotoxicity against the concentration of this compound to determine the IC50 or CC50 values.
Visualizations
Caption: Mechanism of Action of this compound PROTAC.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Potential signaling pathways affected by CRBN degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Pan-cancer analysis reveals the prognostic and immunologic roles of cereblon and its significance for PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Expression of CRBN in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. medchemexpress.com [medchemexpress.com]
overcoming off-target effects of ZXH-4-130
Welcome to the technical support center for ZXH-4-130, a highly potent and selective Cereblon (CRBN) degrader. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a hetero-bifunctional molecule that induces the degradation of the Cereblon (CRBN) protein.[1][2][3][4] It functions by simultaneously binding to CRBN and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex. This proximity leads to the ubiquitination of CRBN by the VHL ligase, marking CRBN for degradation by the proteasome.
Q2: Is this compound expected to have off-target effects?
A2: this compound is designed to be a highly potent and selective degrader of CRBN.[1][2][4] Quantitative proteomics studies across multiple cell lines have demonstrated its high selectivity for CRBN.[4] However, it is crucial to understand that the intended on-target degradation of CRBN will have downstream consequences. These consequences, such as the stabilization of CRBN's native substrates or the prevention of IMiD-induced neosubstrate degradation, are expected on-target effects but could be misinterpreted as off-target effects if not considered in the experimental design.
Q3: How can I confirm that this compound is working as expected in my cell line?
A3: The primary method to confirm the activity of this compound is to measure the levels of CRBN protein. This is typically done by Western blotting. A significant reduction in CRBN protein levels after treatment with this compound indicates that the compound is active. For a more comprehensive analysis, quantitative proteomics can be performed to assess the global protein landscape and confirm the selective degradation of CRBN.
A4: This is a critical question when using a targeted degrader. To link the observed phenotype to CRBN degradation, a rescue experiment is the gold standard. This can be achieved by overexpressing a version of CRBN that is resistant to degradation by this compound. If the phenotype is reversed upon expression of the degradation-resistant CRBN, it strongly suggests the phenotype is an on-target effect of CRBN degradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant CRBN degradation observed. | 1. Incorrect compound concentration: The concentration of this compound may be too low. 2. Insufficient treatment time: The duration of treatment may not be long enough for degradation to occur. 3. Cell line specific factors: The cell line may have low expression of VHL or other components of the ubiquitin-proteasome system. 4. Compound integrity: The compound may have degraded due to improper storage. | 1. Perform a dose-response experiment: Titrate this compound to determine the optimal concentration for CRBN degradation in your cell line. 2. Conduct a time-course experiment: Measure CRBN levels at multiple time points after treatment. 3. Verify VHL expression: Check the expression of VHL in your cell line by Western blot or qPCR. 4. Ensure proper storage: Store this compound at -20°C in a sealed container, away from moisture and light.[1] |
| Observed phenotype does not align with known CRBN functions. | 1. Downstream effects of CRBN degradation: The phenotype may be a secondary or tertiary consequence of CRBN degradation that is not yet characterized. 2. Potential for context-specific off-targets: Although highly selective, there may be uncharacterized off-targets in your specific experimental system. | 1. Perform rescue experiments: Overexpress a degradation-resistant CRBN mutant to see if the phenotype is reversed. 2. Use an orthogonal approach: Use siRNA or CRISPR to knockdown CRBN and see if it recapitulates the phenotype observed with this compound. 3. Conduct unbiased screening: Employ proteomic or transcriptomic approaches to identify pathways affected by this compound treatment. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect experimental outcomes. 2. Inconsistent compound preparation: Variations in the preparation of stock and working solutions of this compound. | 1. Standardize cell culture protocols: Maintain consistent cell culture practices for all experiments. 2. Prepare fresh dilutions: Prepare fresh working dilutions of this compound from a validated stock solution for each experiment. |
Quantitative Data Summary
The following table summarizes the reported activity of this compound in a cellular context.
| Parameter | Cell Line | Value | Description | Reference |
| CRBN Degradation | MM1.S | ~80% degradation | at 10 nM | [1] |
| GSPT1 Degradation Rescue | MM1.S | Pre-treatment with 50 nM | Rescues GSPT1 degradation induced by CC-885. | [2] |
| Pomalidomide Cytotoxicity Prevention | MM1.S | Pre-treatment with 100 nM | Prevents cytotoxicity induced by 1 µM Pomalidomide. | [1][2] |
Experimental Protocols
Protocol 1: Assessing CRBN Degradation by Western Blot
Objective: To determine the extent of CRBN protein degradation following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-range of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CRBN overnight at 4°C.
-
Incubate the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the CRBN signal to the loading control. Compare the normalized CRBN levels in treated samples to the vehicle control to determine the percentage of degradation.
Protocol 2: Validating On-Target Effects using a Rescue Experiment
Objective: To confirm that an observed phenotype is a direct consequence of CRBN degradation.
Methodology:
-
Construct Generation: Create an expression vector for a mutant form of CRBN that is resistant to this compound-mediated degradation. This could involve mutating the binding site for the this compound CRBN ligand.
-
Transfection: Transfect the cells of interest with either the degradation-resistant CRBN construct or an empty vector control.
-
Compound Treatment: After allowing time for protein expression (e.g., 24-48 hours), treat the transfected cells with this compound at a concentration known to induce the phenotype.
-
Phenotypic Analysis: Assess the phenotype of interest in both the cells expressing the resistant CRBN and the control cells.
-
Interpretation: If the phenotype is rescued (i.e., reversed or significantly diminished) in the cells expressing the degradation-resistant CRBN compared to the control cells, it confirms that the phenotype is an on-target effect of CRBN degradation.
Visualizations
Caption: Mechanism of CRBN degradation by this compound.
Caption: Workflow for investigating unexpected phenotypes.
References
improving the solubility and stability of ZXH-4-130 in experiments
Welcome to the technical support center for ZXH-4-130, a potent and selective Cereblon (CRBN) degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility and stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a hetero-bifunctional PROTAC (Proteolysis Targeting Chimera). It functions by inducing the degradation of the CRBN protein. It achieves this by simultaneously binding to CRBN and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of CRBN, marking it for degradation by the proteasome.
Q2: I am experiencing poor solubility of this compound in my aqueous buffers. What is the recommended solvent?
Like many PROTACs, this compound has low aqueous solubility due to its high molecular weight and lipophilicity. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). The trifluoroacetic acid (TFA) salt form of this compound is available and is reported to have enhanced water solubility and stability compared to the free base.[1][2]
Q3: My compound precipitates when I dilute my DMSO stock solution into cell culture media. How can I prevent this?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. Here are some strategies to minimize this:
-
Use the TFA salt: If you are not already, consider using the this compound TFA salt, which has improved solubility characteristics.[1][2]
-
Optimize final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium of less than 0.5%, and ideally below 0.1%, to minimize both toxicity and precipitation.
-
Stepwise dilution: Instead of diluting your concentrated DMSO stock directly into the full volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of pre-warmed media, mixing gently, and then add this intermediate dilution to the final volume.
-
Increase the volume of the DMSO stock added: If your experimental design allows, a larger volume of a more dilute DMSO stock can sometimes prevent precipitation compared to a small volume of a highly concentrated stock.
Q4: How should I store this compound to ensure its stability?
For long-term storage, the solid form of this compound should be stored at -20°C. Once dissolved in DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. Under these conditions, the DMSO stock solution is expected to be stable for up to six months.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Degradation of CRBN in Cellular Assays
Symptoms:
-
Variable levels of CRBN degradation between experiments.
-
Lower than expected degradation efficiency.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, refer to the solubility troubleshooting guide below. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for CRBN degradation in your specific cell line. PROTACs can exhibit a "hook effect," where efficacy decreases at very high concentrations. |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal duration of treatment for maximal CRBN degradation. |
| Cell Health and Confluency | Ensure that cells are healthy, within a consistent passage number, and at an optimal confluency for your assay. Stressed or overly confluent cells can have altered protein turnover rates. |
| Instability in Media | The stability of this compound in cell culture media over long incubation periods may be limited. Consider refreshing the media with a new compound during the experiment for long-term studies. |
Issue 2: Solubility Problems with this compound
Symptoms:
-
Visible precipitate in stock solutions or experimental dilutions.
-
Cloudiness in cell culture media after adding the compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Use the this compound TFA salt for improved solubility.[1][2] Prepare high-concentration stock solutions in 100% DMSO. |
| Precipitation upon Dilution | Minimize the final DMSO concentration in your aqueous solution (ideally ≤ 0.1%). Perform serial dilutions in pre-warmed media. Add the compound solution dropwise while gently vortexing. |
| Exceeding Solubility Limit | Determine the kinetic solubility of this compound in your specific experimental buffer to ensure you are working within its solubility limits. A protocol for this is provided in the "Experimental Protocols" section. |
Quantitative Data Summary
| Compound | Solvent | Solubility |
| This compound TFA Salt | DMSO | 170 mg/mL (172.57 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound TFA salt powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol allows for the determination of the kinetic solubility of this compound in your buffer of choice (e.g., PBS, cell culture media).
-
Prepare a serial dilution of this compound in DMSO. Start with your highest concentration stock and prepare a 2-fold serial dilution series in DMSO.
-
Add to aqueous buffer: In a clear 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing a larger volume (e.g., 198 µL) of your pre-warmed aqueous buffer. Include a DMSO-only control.
-
Incubate: Incubate the plate at 37°C for a set period (e.g., 1-2 hours).
-
Assess precipitation:
-
Visual Inspection: Check for any visible precipitate or cloudiness in the wells.
-
Spectrophotometry: Measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation. The highest concentration that does not show a significant increase in absorbance is an approximation of the kinetic solubility.
-
Visualizations
Below are diagrams illustrating the mechanism of action of this compound and a general workflow for troubleshooting solubility issues.
References
common pitfalls in using ZXH-4-130 and how to avoid them
Welcome to the technical support center for ZXH-4-130. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective degrader of the Cereblon (CRBN) protein.[1][2][3] It is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) that works by inducing proximity between CRBN and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This leads to the ubiquitination of CRBN and its subsequent degradation by the proteasome.
Q2: What is the recommended starting concentration and incubation time for this compound?
Based on available data, a starting concentration of 10 nM to 100 nM is recommended. For instance, in MM1.S cells, this compound has been shown to induce approximately 80% CRBN degradation at 10 nM.[4][5][6][7] A pre-treatment time of 2 hours is often sufficient before the addition of other compounds in co-treatment studies.[1][2][3] However, the optimal concentration and incubation time should be determined empirically for your specific cell line and experimental conditions through a dose-response and time-course experiment.
Q3: What is the "hook effect" and how can I avoid it with this compound?
The "hook effect" is a common phenomenon with PROTACs where an increase in concentration beyond an optimal point leads to a decrease in target protein degradation.[1][4][8] This occurs because at excessively high concentrations, this compound can form non-productive binary complexes with either CRBN or VHL, preventing the formation of the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response curve to identify the optimal concentration for maximal degradation.[1][4]
Q4: Should I use this compound or its TFA salt form?
While both the free form and the trifluoroacetic acid (TFA) salt form of this compound exhibit comparable biological activity, the TFA salt generally offers enhanced water solubility and stability.[1][2][3] For most in vitro experiments, the TFA salt is a reliable choice.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or low CRBN degradation | Incorrect this compound concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50) for your cell line. Be mindful of the "hook effect" at higher concentrations.[1][4] |
| Suboptimal incubation time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration for maximal CRBN degradation.[9] | |
| Low expression of VHL or CRBN in the cell line | Confirm the expression levels of both VHL and CRBN in your chosen cell line via Western blot or qPCR. Cell lines with low expression of either E3 ligase component may not be suitable for this PROTAC.[10][11][12] | |
| Poor cell permeability of this compound | While this compound is designed for cell-based studies, permeability can vary between cell lines. If you suspect this is an issue, consider using a lysis-based assay to confirm target engagement. | |
| Compound instability | Ensure proper storage of this compound at -20°C in a sealed container, away from moisture and light.[6] When preparing stock solutions, use freshly opened, high-quality DMSO. For long-term experiments, consider replenishing the media with fresh compound. | |
| Inconsistent results between experiments | Variability in cell culture conditions | Maintain consistent cell passage number, confluency, and overall cell health. Stressed or overly confluent cells can exhibit altered protein expression and drug responses. |
| Issues with Western blot protocol | Optimize your Western blot protocol, including using a validated anti-CRBN antibody, ensuring complete protein transfer, and using appropriate loading controls.[13] | |
| Unexpected off-target effects | Non-specific binding or degradation | While this compound is reported to be highly selective for CRBN, it's good practice to include appropriate controls.[14] This includes a negative control (e.g., a structurally similar but inactive molecule) and performing proteomic studies to assess global changes in protein expression.[15] |
Experimental Protocols
Quantitative Western Blot for CRBN Degradation
This protocol is to determine the dose-dependent degradation of CRBN by this compound.
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound (or this compound TFA) in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against CRBN overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for CRBN and a loading control (e.g., GAPDH, β-actin).
-
Normalize the CRBN band intensity to the loading control.
-
Plot the normalized CRBN levels against the log of the this compound concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[5]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound-mediated CRBN degradation.
Experimental Workflow
Caption: Workflow for determining CRBN degradation by this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for lack of CRBN degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The clinical significance of cereblon expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Cell line - CRBN - The Human Protein Atlas [proteinatlas.org]
- 13. cdn.origene.com [cdn.origene.com]
- 14. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buffers and stock solutions for western blot | Abcam [abcam.com]
interpreting unexpected results from ZXH-4-130 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using ZXH-4-130 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing lower than expected degradation of Cereblon (CRBN)?
Several factors could contribute to reduced degradation efficiency of CRBN when using this compound. Here is a troubleshooting guide to address this issue:
-
Compound Integrity and Handling:
-
Storage: Ensure that this compound has been stored correctly at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light and moisture.[1] Improper storage can lead to degradation of the compound.
-
Solubility: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved. For cellular experiments, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution, as this can impact the stability of the compound.
-
-
Experimental Conditions:
-
Concentration: In MM1.S cells, 10 nM of this compound has been shown to induce approximately 80% CRBN degradation.[1][2] If you are using a different cell line, the optimal concentration may vary. Perform a dose-response experiment to determine the optimal concentration for your system.
-
Incubation Time: The kinetics of degradation can vary between cell lines. A time-course experiment is recommended to identify the optimal treatment duration.
-
Cellular Health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment. Unhealthy cells may have compromised ubiquitin-proteasome system (UPS) function.
-
-
Cellular Machinery:
-
VHL Expression: this compound is a CRBN-VHL hetero-PROTAC, meaning it relies on the von Hippel-Lindau (VHL) E3 ligase to mediate CRBN degradation.[1][3][4] Verify the expression of VHL in your cell line of interest. Low or absent VHL expression will result in poor degradation of CRBN.
-
Ubiquitin-Proteasome System (UPS) Function: The activity of the UPS is essential for PROTAC-mediated protein degradation. As a control, you can co-treat cells with a proteasome inhibitor (e.g., MG132). If this compound's effect is rescued (i.e., CRBN levels are restored), it confirms that the degradation is proteasome-dependent.
-
2. I am observing unexpected cytotoxicity with this compound treatment. What could be the cause?
While this compound is designed to be a selective degrader of CRBN, off-target effects or experimental conditions can sometimes lead to cytotoxicity.
-
High Compound Concentration: Although effective at nanomolar concentrations for CRBN degradation, high concentrations of this compound may lead to off-target effects and subsequent cytotoxicity. It is crucial to perform a dose-response curve to identify the optimal concentration that balances CRBN degradation with minimal impact on cell viability.
-
Solvent Toxicity: As mentioned, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your culture medium is non-toxic for your specific cell line.
-
Off-Target Effects: While designed for selectivity, PROTACs can sometimes induce the degradation of proteins other than the intended target.[5][6] This is a known challenge in PROTAC development.[5][6] If you suspect off-target effects, consider performing proteomics studies to identify other proteins that may be degraded upon this compound treatment.
-
CRBN Function in Your Cell Line: Cereblon is a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex and has known roles in various cellular processes. The degradation of CRBN itself might have functional consequences that lead to reduced cell viability in certain cellular contexts.
3. My experimental results with this compound are not reproducible. What are the common pitfalls?
Reproducibility is key in scientific research. Here are some factors to consider to ensure consistent results with this compound:
-
Cell-Based Assay Variability:
-
Cell Passage Number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.[7]
-
Cell Seeding Density: Inconsistent cell seeding density can lead to variability in experimental outcomes.[7] Ensure uniform seeding across all wells and experiments.
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses. Regularly test your cell cultures for mycoplasma.[8]
-
-
Reagent and Compound Handling:
-
Compound Stability: As previously discussed, ensure proper storage and handling of this compound to maintain its stability.[1]
-
Reagent Consistency: Use the same batches of reagents (e.g., media, serum, antibodies) whenever possible to minimize variability.
-
-
Assay-Specific Considerations:
-
Timing of Analysis: The timing of your analysis post-treatment is critical. Ensure that you are consistent with the incubation times across all experiments.[8]
-
Plate Edge Effects: In plate-based assays, "edge effects" can lead to variability in the outer wells.[8] To mitigate this, consider not using the outermost wells for experimental samples or filling them with media to maintain humidity.
-
Data Summary
Table 1: In Vitro Activity of this compound in MM1.S Cells
| Parameter | Concentration | Incubation Time | Result | Reference |
| CRBN Degradation | 10 nM | Not Specified | ~80% degradation | [1][2] |
| GSPT1 Degradation Rescue | 50 nM (pretreatment) | 2 hours | Rescued GSPT1 degradation induced by CC-885 | [3] |
| Pomalidomide Cytotoxicity Prevention | 100 nM (pretreatment) | 2 hours (pretreatment), 96 hours (with Pomalidomide) | Significantly prevented Pomalidomide-induced cytotoxicity | [1][3] |
| CDK9 Activity Prevention | 100 nM (pretreatment) | 2 hours (pretreatment), 6 hours (with THAL-SNS-032) | Partially prevented THAL-SNS-032's activity against CDK9 | [1][3] |
Experimental Protocols
Protocol 1: Western Blot for CRBN Degradation
-
Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., a dose-response from 1 nM to 1 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CRBN overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the CRBN signal to the loading control.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a suitable density.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours).
-
Assay Procedure:
-
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting PROTAC off-target effects via warhead involvement levels in drug–target interactions using graph attention neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. m.youtube.com [m.youtube.com]
quality control measures for ZXH-4-130 in research
Welcome to the technical support center for ZXH-4-130, a potent and selective Cereblon (CRBN) degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a high-affinity, selective degrader of the Cereblon (CRBN) protein. It functions as a hetero-PROTAC (Proteolysis Targeting Chimera), a bifunctional molecule that simultaneously binds to CRBN and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of CRBN, targeting it for degradation by the proteasome.
Q2: What is the difference between this compound and this compound TFA?
A2: this compound TFA is the trifluoroacetic acid salt form of this compound. The TFA salt form generally exhibits enhanced water solubility and stability compared to the free base form.[1] For most cell-based assays, they can be used interchangeably, but the TFA salt is often preferred for its improved handling characteristics.
Q3: What is the recommended storage condition for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. Stock solutions should be aliquoted and stored at -80°C for up to six months or -20°C for up to one month.
Q4: What is the recommended solvent for preparing stock solutions of this compound?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q5: At what concentration should I use this compound in my experiments?
A5: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, a good starting point is the nanomolar range. For example, in MM1.S cells, this compound has been shown to induce approximately 80% degradation of CRBN at a concentration of 10 nM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Quality Control Measures
Ensuring the quality of this compound is critical for reproducible experimental results. Below are key quality control parameters and typical data.
Purity and Identity
Researchers should verify the purity and identity of each new batch of this compound. While specific protocols for HPLC and NMR are not publicly available and may be proprietary to the manufacturer, users can request the certificate of analysis (CoA) from the vendor, which should include this information. An example of vendor-provided data is shown below.
| Parameter | Specification | Source |
| Purity (by LC-MS) | ≥99% | [2] |
| Identity (by ¹H NMR and MS) | Conforms to structure | Vendor CoA |
A representative LC-MS analysis can often be found on the vendor's product page.[2]
Experimental Protocols
Protocol 1: CRBN Degradation Assay by Western Blot
This protocol outlines the steps to assess the degradation of endogenous CRBN in cultured cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., MM1.S)
-
Complete cell culture medium
-
DMSO (for vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CRBN
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Re-probing for Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the CRBN band intensity to the loading control. Calculate the percentage of CRBN remaining relative to the vehicle control.
Protocol 2: VHL Binding Assay (HTRF-based)
This protocol describes a competitive binding assay to confirm the interaction of this compound with the VHL E3 ligase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit.
Materials:
-
HTRF VHL Binding Kit (containing 6His-tagged VHL protein complex, VHL-Red Ligand, and anti-6His Europium Cryptate antibody)
-
This compound
-
Assay buffer
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare the VHL protein complex, VHL-Red Ligand, and Europium Cryptate antibody solutions by diluting the stock solutions in the provided assay buffer as per the kit instructions.
-
Compound Dispensing: Prepare serial dilutions of this compound. Dispense a small volume (e.g., 5 µL) of each dilution into the wells of the 384-well plate. Include wells for negative control (assay buffer) and positive control (no compound).
-
VHL Protein Addition: Add an equal volume (e.g., 5 µL) of the diluted VHL protein complex to all wells.
-
Detection Reagent Addition: Add a volume (e.g., 10 µL) of the pre-mixed VHL-Red Ligand and Europium Cryptate antibody solution to all wells.
-
Incubation: Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is inversely proportional to the binding of the test compound. Plot the HTRF ratio against the concentration of this compound to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak CRBN degradation | Poor Cell Permeability: this compound may not be efficiently entering the cells. | - Ensure proper dissolution of the compound. - Use a cell line with known good permeability for similar-sized molecules. - Consider using the more soluble TFA salt form. |
| Inefficient Ternary Complex Formation: The PROTAC may not be effectively bringing together CRBN and VHL in your specific cell line. | - Confirm the expression of both CRBN and VHL in your cell line by Western blot. - Perform a VHL binding assay to confirm target engagement. | |
| Incorrect Compound Concentration: The concentration of this compound may be too low or too high (see "Hook Effect"). | - Perform a wide dose-response curve (e.g., from pM to µM range) to identify the optimal degradation concentration. | |
| Short Incubation Time: The degradation of CRBN may be time-dependent. | - Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration. | |
| "Hook Effect" Observed (Decreased degradation at high concentrations) | Formation of Binary Complexes: At high concentrations, PROTACs can form separate binary complexes with the target protein and the E3 ligase, which are non-productive for degradation. | - This is a characteristic of many PROTACs. Use concentrations in the optimal range determined from your dose-response curve. - For mechanistic studies, biophysical assays can be used to measure ternary complex formation. |
| Inconsistent Results | Compound Instability: this compound may be degrading in the culture medium or during storage. | - Prepare fresh dilutions of this compound for each experiment. - Ensure proper storage of stock solutions. |
| Cell Culture Variability: Differences in cell passage number, confluency, or health can affect the ubiquitin-proteasome system. | - Use cells within a consistent and low passage number range. - Standardize cell seeding density and ensure consistent confluency at the time of treatment. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound induces the degradation of CRBN.
Caption: Mechanism of this compound induced CRBN degradation.
CRBN Signaling Involvement
CRBN is known to be involved in various cellular pathways. Its degradation may have downstream consequences. The diagram below shows a simplified representation of CRBN's involvement in the AMPK/mTOR pathway.
Caption: Simplified diagram of CRBN's role in the AMPK/mTOR pathway.
Troubleshooting Workflow for PROTAC Experiments
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during experiments with this compound.
References
Technical Support Center: Troubleshooting Cellular Resistance to ZXH-4-130
Welcome to the technical support center for ZXH-4-130, a potent and selective CRBN degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and overcoming cellular resistance to this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a hetero-bifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of the Cereblon (CRBN) protein. This compound functions by simultaneously binding to CRBN and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of CRBN, marking it for degradation by the proteasome.
Q2: My cells are no longer responding to this compound. What are the potential causes of resistance?
A2: Cellular resistance to this compound, and other CRBN-targeting PROTACs, can arise through several mechanisms. The most common causes include:
-
Alterations in the CRBN Protein: Mutations, deletions, or downregulation of CRBN can prevent this compound from binding to its target.[1][2][3]
-
Modifications in the E3 Ligase Complex: Changes in other components of the Cullin-RING E3 ligase (CRL4^CRBN^) complex can impair its function.[1][4]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[2][5]
-
Activation of Compensatory Pathways: Cells may adapt by upregulating signaling pathways that bypass the effects of CRBN degradation.[2][6][7]
-
Impaired Ternary Complex Formation: Factors that disrupt the stability of the CRBN-ZXH-4-130-VHL complex can hinder degradation.[2]
Q3: How can I confirm that my cells have developed resistance to this compound?
A3: Resistance can be confirmed through a combination of cellular and molecular biology techniques:
-
Dose-Response Curve Shift: A significant rightward shift in the half-maximal degradation concentration (DC50) or half-maximal inhibitory concentration (IC50) indicates reduced sensitivity.
-
Western Blotting: Lack of CRBN degradation at previously effective concentrations of this compound.
-
Quantitative PCR (qPCR): To assess CRBN mRNA levels and check for transcriptional downregulation.
-
Flow Cytometry: To analyze the expression of drug efflux pumps on the cell surface.
-
DNA Sequencing: To identify potential mutations in the CRBN gene.
Troubleshooting Guides
Issue 1: Decreased or No CRBN Degradation
If you observe a decrease or complete loss of CRBN degradation upon treatment with this compound, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| CRBN Downregulation or Loss | 1. Verify CRBN expression: Perform Western blotting and qPCR to check CRBN protein and mRNA levels in your resistant cells compared to the parental, sensitive cells.[1][3] 2. Rescue CRBN expression: If CRBN is downregulated, attempt to rescue the phenotype by overexpressing wild-type CRBN.[3] |
| CRBN Mutations | 1. Sequence the CRBN gene: Isolate genomic DNA from resistant cells and sequence the coding region of the CRBN gene to identify any potential mutations that could interfere with this compound binding.[2][4] |
| Impaired Proteasome Function | 1. Assess proteasome activity: Use a proteasome activity assay to ensure that the ubiquitin-proteasome system is functional in your cells. 2. Co-treat with a proteasome inhibitor: As a control, co-treatment with a proteasome inhibitor like MG132 should block the degradation of CRBN by this compound in sensitive cells. |
Experimental Workflow for Investigating Reduced CRBN Degradation
Caption: Troubleshooting workflow for reduced CRBN degradation.
Issue 2: Cells Proliferate Despite CRBN Degradation
In some cases, you may observe successful degradation of CRBN, yet the cells continue to proliferate. This suggests the activation of compensatory mechanisms.
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| Upregulation of Drug Efflux Pumps | 1. Check for ABC transporter expression: Use qPCR or flow cytometry to measure the expression of common drug efflux pumps like ABCB1 (P-gp).[5] 2. Use an efflux pump inhibitor: Co-treat the resistant cells with this compound and a known inhibitor of the overexpressed transporter (e.g., verapamil or zosuquidar for P-gp) to see if sensitivity is restored.[5] |
| Activation of Compensatory Signaling Pathways | 1. Perform pathway analysis: Use techniques like RNA-sequencing or phospho-proteomics to compare the signaling pathways active in resistant versus sensitive cells. Look for upregulation of pro-survival pathways.[6][7] 2. Combination therapy: Based on the pathway analysis, consider co-treating with an inhibitor of the identified compensatory pathway. |
Signaling Pathway: Evasion of Apoptosis via Compensatory Pathways
Caption: Activation of compensatory pathways can lead to resistance.
Detailed Experimental Protocols
Western Blot for CRBN Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against CRBN (follow manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Quantitative PCR (qPCR) for CRBN mRNA Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for CRBN, and a SYBR Green master mix.
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of CRBN mRNA using the ΔΔCt method.
-
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CRBN | (Example) GCT GAG GAA GAT GAC TGG AA | (Example) TGA TGG TGA TCT TGG GAG AA |
| GAPDH | (Example) AAT GAA TGG GCA GTC GGT T | (Example) TGA AGA CGG CCA TGT AGG T |
| Note: Primer sequences should be validated for your specific experimental system. |
This technical support center provides a starting point for addressing resistance to this compound. The complexity of cellular responses may require a multi-faceted approach to fully understand and overcome resistance in your specific model system.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 7. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of ZXH-4-130 in Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of ZXH-4-130, a potent and selective Cereblon (CRBN) degrader, during long-term experimental studies. By understanding the potential mechanisms of cytotoxicity and implementing appropriate experimental strategies, researchers can enhance the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this contribute to long-term cytotoxicity?
A1: this compound is a hetero-bifunctional proteolysis-targeting chimera (PROTAC). It functions by simultaneously binding to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of CRBN.[1] While highly selective, the long-term depletion of CRBN can disrupt cellular homeostasis, potentially leading to cytotoxicity.
Q2: What are the primary cellular pathways affected by long-term CRBN degradation that could lead to cytotoxicity?
A2: Studies have shown that long-term depletion of CRBN can lead to several cellular stress responses, including:
-
Mitochondrial Dysfunction: Sustained absence of CRBN has been linked to impaired mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and disruption of mitochondrial homeostasis.[2]
-
Oxidative Stress: The increase in mitochondrial ROS can overwhelm the cell's antioxidant capacity, leading to oxidative damage of lipids, proteins, and DNA.
-
Calcium Homeostasis Dysregulation: CRBN depletion can cause an overload of calcium within the mitochondria, further contributing to mitochondrial dysfunction and apoptosis.[2]
-
Cell Cycle Arrest: The absence of CRBN has been shown to induce G2/M cell cycle arrest and up-regulation of p21, leading to premature cellular senescence.[3]
Q3: How can I determine the optimal non-toxic concentration of this compound for my long-term experiments?
A3: The optimal concentration should be empirically determined for each cell line and experimental duration. A dose-response study is crucial. We recommend starting with a broad range of concentrations and assessing not only CRBN degradation but also markers of cytotoxicity over time. The goal is to find the lowest concentration that achieves the desired level of CRBN degradation with minimal impact on cell viability and key cellular health indicators.
Q4: Are there specific experimental controls I should use in my long-term studies with this compound?
A4: Yes, proper controls are critical. We recommend including:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Inactive Control Compound: If available, a structurally similar compound that does not induce CRBN degradation.
-
CRBN Knockout/Knockdown Cells: Using a stable CRBN knockout or knockdown cell line can help distinguish between on-target effects of CRBN degradation and potential off-target effects of the compound.[4]
Q5: What are the signs of cytotoxicity I should monitor for in my long-term cell cultures treated with this compound?
A5: Beyond standard cell viability assays (e.g., MTT, CellTiter-Glo), it is advisable to monitor for more subtle signs of cellular stress, especially in long-term cultures. These can include:
-
Changes in cell morphology.
-
Alterations in growth rate and doubling time.
-
Increased presence of floating or detached cells.
-
Markers of apoptosis (e.g., caspase activation, PARP cleavage).[5]
-
Indicators of mitochondrial dysfunction, oxidative stress, and calcium dysregulation (see detailed protocols below).
Troubleshooting Guides
Issue 1: Significant decrease in cell viability over time, even at low concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| On-target cytotoxicity due to prolonged CRBN depletion | Perform a time-course experiment to determine the minimum duration of treatment required to achieve the desired biological effect. Consider intermittent dosing schedules (e.g., 24h on, 48h off) to allow for partial recovery of CRBN levels and cellular homeostasis. |
| High sensitivity of the cell line to CRBN loss | Screen different cell lines to identify one that is more robust to long-term CRBN degradation. Ensure that the chosen cell line has been properly characterized and is free of contaminants. |
| Off-target effects of this compound | Although this compound is highly selective, off-target effects can never be completely ruled out.[6] Use a CRBN knockout cell line to assess if the cytotoxicity persists in the absence of the primary target. Perform quantitative proteomics to identify any unintended protein degradation. |
| Compound instability in culture medium | Prepare fresh stock solutions of this compound regularly and store them appropriately. Test the stability of the compound in your specific cell culture medium over the duration of the experiment. |
Issue 2: Inconsistent results or loss of this compound efficacy in long-term cultures.
| Possible Cause | Troubleshooting Steps |
| Development of cellular resistance | Long-term exposure to a protein degrader can sometimes lead to the development of resistance mechanisms, such as mutations in the target protein or the E3 ligase.[7] Monitor CRBN protein levels throughout the experiment to ensure degradation is sustained. Consider sequencing the CRBN gene in long-term treated cells to check for mutations. |
| Changes in cell culture conditions | Maintain consistent cell culture practices, including media composition, passage number, and cell density. Stressed or overly confluent cells may respond differently to treatment. |
| "Hook effect" at higher concentrations | The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at very high concentrations due to the formation of non-productive binary complexes. Ensure you are working within the optimal concentration range determined by your dose-response curve. |
Data Presentation
The following tables provide illustrative quantitative data on the effects of this compound. Please note that these are representative examples based on typical PROTAC performance and data from other selective CRBN degraders, and actual results may vary depending on the experimental system.
Table 1: Dose-Response of this compound on CRBN Degradation and Cell Viability
| This compound (nM) | CRBN Degradation (%) (at 24h) | Cell Viability (%) (at 72h) |
| 0.1 | 15 ± 3 | 98 ± 2 |
| 1 | 55 ± 5 | 95 ± 4 |
| 10 | 85 ± 4 | 90 ± 5 |
| 100 | >95 | 82 ± 6 |
| 1000 | >95 | 70 ± 8 |
Table 2: Time-Course of this compound (10 nM) Effects on Cellular Health Markers
| Time (days) | CRBN Degradation (%) | Mitochondrial Membrane Potential (% of Control) | Intracellular ROS (Fold Change) |
| 1 | 88 ± 5 | 95 ± 4 | 1.2 ± 0.1 |
| 3 | 92 ± 4 | 88 ± 6 | 1.5 ± 0.2 |
| 7 | >95 | 75 ± 8 | 2.1 ± 0.3 |
| 14 | >95 | 60 ± 10 | 2.8 ± 0.4 |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to measure changes in mitochondrial membrane potential.
-
Materials:
-
Cells cultured in clear-bottomed, black-walled 96-well plates.
-
This compound.
-
TMRE stock solution (in DMSO).
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.
-
Fluorescence plate reader or fluorescence microscope.
-
-
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired long-term duration.
-
At the end of the treatment period, add TMRE to each well at a final concentration of 50-100 nM.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
For the positive control, add FCCP (e.g., 10 µM) to a set of untreated wells 10 minutes before the end of the incubation.
-
Wash the cells with pre-warmed PBS or culture medium.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~549/575 nm) or visualize under a fluorescence microscope.
-
Normalize the fluorescence intensity of treated cells to the vehicle control. A decrease in fluorescence indicates mitochondrial depolarization.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Materials:
-
Cells cultured in clear-bottomed, black-walled 96-well plates.
-
This compound.
-
DCFH-DA stock solution (in DMSO).
-
H₂O₂ as a positive control.
-
Fluorescence plate reader.
-
-
Procedure:
-
Culture and treat cells with this compound as described in Protocol 1.
-
At the end of the treatment, remove the culture medium and wash the cells with warm PBS.
-
Load the cells with 10-20 µM DCFH-DA in PBS and incubate for 30-45 minutes at 37°C.
-
For the positive control, treat a set of wells with H₂O₂ (e.g., 100 µM) for 30 minutes.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm).
-
Express the results as a fold change in fluorescence relative to the vehicle control.
-
Protocol 3: Assessment of Intracellular Calcium Levels
This protocol utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in cytosolic calcium concentrations.
-
Materials:
-
Cells cultured in clear-bottomed, black-walled 96-well plates.
-
This compound.
-
Fluo-4 AM stock solution (in DMSO).
-
Ionomycin as a positive control for calcium influx.
-
Fluorescence plate reader.
-
-
Procedure:
-
Culture and treat cells with this compound as described in Protocol 1.
-
At the end of the treatment, load the cells with 1-5 µM Fluo-4 AM in a suitable buffer (e.g., HBSS) and incubate for 30-60 minutes at 37°C.
-
Wash the cells gently with buffer to remove excess dye.
-
Add fresh buffer to the wells.
-
Measure the baseline fluorescence using a plate reader (Ex/Em ~494/516 nm).
-
For the positive control, add ionomycin (e.g., 1 µM) to a set of wells and measure the immediate increase in fluorescence.
-
Analyze the data by comparing the fluorescence intensity of treated cells to that of the vehicle control.
-
Mandatory Visualization
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Potential pathways leading to cytotoxicity from long-term CRBN depletion.
Caption: Troubleshooting workflow for addressing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Long-term depletion of cereblon induces mitochondrial dysfunction in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ablation of CRBN induces loss of type I collagen and SCH in mouse skin by fibroblast senescence via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LNCaP-CRBN-KO-2A2 Cell Line - Kyinno Bio [kyinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to CRBN Degraders: ZXH-4-130 and Leading Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Cereblon (CRBN) degrader, ZXH-4-130, with established CRBN-targeting molecular glues: Lenalidomide, Pomalidomide, and Iberdomide. The information presented herein is intended to assist researchers in understanding the distinct mechanisms and performance characteristics of these compounds, supported by available experimental data.
Introduction: Two Distinct Approaches to Target CRBN
The E3 ubiquitin ligase substrate receptor Cereblon (CRBN) has emerged as a pivotal target in therapeutic development, particularly in oncology. Small molecules that modulate CRBN activity primarily fall into two categories: molecular glues and heterobifunctional degraders (PROTACs).
-
Molecular Glues (e.g., Lenalidomide, Pomalidomide, Iberdomide): These compounds, also known as Cereblon E3 Ligase Modulators (CELMoDs), bind to CRBN and induce a conformational change that promotes the recruitment of "neosubstrate" proteins, which are not endogenous targets of CRBN.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3]
-
Heterobifunctional Degraders (e.g., this compound): These molecules, often referred to as PROTACs (Proteolysis Targeting Chimeras), are designed with two distinct warheads connected by a linker. One end binds to the target protein (in this case, CRBN itself), and the other end recruits a different E3 ligase, such as von Hippel-Lindau (VHL).[4][5] This ternary complex formation results in the ubiquitination and degradation of the target protein, CRBN.[4][5]
This guide will delve into the comparative efficacy and mechanisms of these two classes of CRBN-targeting agents.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and the selected molecular glues. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: CRBN Degradation Profile of this compound
| Compound | Mechanism | Target | Cell Line | DC50 | Dmax | Notes |
| This compound | Hetero-PROTAC (CRBN-VHL) | CRBN | MM1.S | Not explicitly reported | ~80% at 10 nM, near-complete at 100 nM[6][7] | Highly potent and selective for CRBN degradation.[4][5] |
Table 2: CRBN Binding Affinity of Molecular Glues
| Compound | Type | CRBN Binding Affinity (Reported Values) |
| Lenalidomide | Molecular Glue / CELMoD | Kd: ~0.64 µM (ITC, with DDB1)[5]; IC50: ~2 µM (in U266 cell extracts)[8] |
| Pomalidomide | Molecular Glue / CELMoD | IC50: ~1-2 µM (in U266 cell extracts)[9] |
| Iberdomide | Molecular Glue / CELMoD | Binds to CRBN with >20-fold higher affinity than Lenalidomide and Pomalidomide.[10] |
Table 3: Neosubstrate Degradation Profile of Molecular Glues
| Compound | Target Neosubstrate | Cell Line | DC50 | Dmax | Notes |
| Lenalidomide | IKZF1/IKZF3 | MM1.S | Not explicitly reported | Dose-dependent degradation observed.[11][12][13] | Generally considered the least potent of the three. |
| Pomalidomide | Aiolos (IKZF3) | MM1.S | 8.7 nM[14] | >95%[14] | More potent than Lenalidomide.[15] |
| Iberdomide | Ikaros (IKZF1) / Aiolos (IKZF3) | Healthy volunteer PBMCs, SLE patient PBMCs | IC50 ≈10 nM for autoantibody inhibition[2] | More potent and deeper degradation than Lenalidomide and Pomalidomide.[2] | Induces significant degradation even in IMiD-refractory patients.[10] |
Mechanisms of Action and Signaling Pathways
The fundamental difference between this compound and the molecular glues lies in what they target for degradation. This leads to distinct downstream biological consequences.
This compound: Direct CRBN Degradation
As a CRBN-VHL hetero-PROTAC, this compound orchestrates the ubiquitination and proteasomal degradation of CRBN itself. By eliminating the CRBN protein, this compound can be used as a chemical tool to study the biological functions of CRBN and to block the activity of CRBN-dependent processes, including the action of molecular glues.[4][7]
References
- 1. Folate-Guided Protein Degradation by Immunomodulatory Imide Drug-Based Molecular Glues and Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeted protein degradation in hematologic malignancies: clinical progression towards novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacodynamic changes in tumor and immune cells drive iberdomide’s clinical mechanisms of activity in relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beyondspringpharma.com [beyondspringpharma.com]
- 13. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of CRBN Degrader ZXH-4-130
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the novel CRBN degrader ZXH-4-130 with other alternative CRBN-targeting compounds. The information presented herein is based on experimental data from the key publication by Powell et al. in RSC Medicinal Chemistry (2021), offering a comprehensive overview for researchers in targeted protein degradation.
Introduction to this compound
This compound is a potent and highly selective heterobifunctional degrader of the Cereblon (CRBN) protein. As a Proteolysis Targeting Chimera (PROTAC), it functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to CRBN, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation of CRBN is a valuable tool for studying its biological functions and for the development of novel therapeutics.
Comparative Selectivity Analysis
The selectivity of this compound has been rigorously evaluated against other CRBN degraders, including a structurally similar analog, ZXH-4-137, a homo-PROTAC (St-15a), and another hetero-PROTAC (CRBN-6-5-5-VHL). The key findings from quantitative proteomics and western blot analyses are summarized below.
Quantitative Performance Data
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of this compound and its comparators against CRBN in MM1.S multiple myeloma cells.
| Compound | Type | Target | DC50 (nM) | Dmax (%) | Cell Line | Assay |
| This compound | hetero-PROTAC (CRBN-VHL) | CRBN | ~10-50 | >90% | MM1.S | Western Blot |
| ZXH-4-137 | hetero-PROTAC (CRBN-VHL) | CRBN | ~10-50 | >90% | MM1.S | Western Blot |
| St-15a | homo-PROTAC (CRBN-CRBN) | CRBN | >500 | Not Determined | MM1.S | Western Blot |
| CRBN-6-5-5-VHL | hetero-PROTAC (CRBN-VHL) | CRBN | ~10-50 | >90% | MM1.S | Western Blot |
Note: The DC50 and Dmax values are estimated from the dose-response curves presented in Powell et al. (2021).
Quantitative proteomic analysis in five different cell lines (MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4) demonstrated that this compound and ZXH-4-137 are highly selective for CRBN.[1] In these studies, CRBN was consistently the most significantly downregulated protein upon treatment with this compound.
Chemical Structures of Compared Degraders
| Compound | Structure |
| This compound |
|
| ZXH-4-137 |
|
| St-15a |
|
| CRBN-6-5-5-VHL |
|
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described by Powell et al. (2021).
Western Blot Analysis for CRBN Degradation
-
Cell Culture and Treatment: MM1.S cells were seeded and treated with varying concentrations of the degraders (this compound, ZXH-4-137, St-15a, CRBN-6-5-5-VHL) or DMSO as a vehicle control for 4 hours.
-
Cell Lysis: After treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against CRBN and a loading control (e.g., Vinculin). Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Chemiluminescent signal was detected, and band intensities were quantified. CRBN levels were normalized to the loading control and expressed as a percentage of the DMSO-treated control.
Quantitative Proteomics for Selectivity Profiling
-
Cell Culture and Treatment: Various cell lines (MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4) were treated with 50 nM of the degrader or DMSO for 6 hours.
-
Protein Extraction and Digestion: Cells were lysed, and proteins were extracted. The proteins were then reduced, alkylated, and digested into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from each condition were labeled with distinct TMT reagents.
-
LC-MS/MS Analysis: The labeled peptides were pooled, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS data was processed to identify and quantify proteins. The abundance of each protein in the degrader-treated samples was compared to the DMSO control to determine the extent of degradation or upregulation.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Mechanism of this compound mediated CRBN degradation.
Caption: Workflow for assessing CRBN degrader selectivity.
References
A Comparative Guide to ZXH-4-130 Versus Thalidomide and its Analogs for Drug Development Professionals
An objective analysis of two distinct approaches to targeting the Cereblon E3 ligase: degradation versus modulation.
This guide provides a comprehensive comparison of ZXH-4-130, a novel CRBN-degrading PROTAC, and the established immunomodulatory drugs (IMiDs) thalidomide and its analogs, lenalidomide and pomalidomide. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, quantitative performance metrics, and the experimental protocols necessary for their evaluation.
Introduction: Two Strategies Targeting a Single E3 Ligase
Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex, has emerged as a pivotal target in drug discovery, particularly in oncology. Two distinct therapeutic strategies have been developed to harness its activity:
-
Molecular Glues (Thalidomide and its Analogs): These small molecules bind to CRBN and modulate its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," primarily the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). The degradation of these neosubstrates is central to the therapeutic effects of these drugs in malignancies like multiple myeloma.[1]
-
Targeted Protein Degradation (this compound): This approach utilizes a Proteolysis Targeting Chimera (PROTAC). This compound is a heterobifunctional molecule that links a CRBN-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination and degradation of CRBN itself.[2][3]
This guide will dissect the key differences between these two approaches, providing a framework for their comparative evaluation.
Mechanism of Action: A Tale of Two Fates for CRBN
The fundamental distinction between this compound and the thalidomide family of compounds lies in their ultimate effect on the CRBN protein.
Thalidomide and its analogs act as molecular glues, repurposing the existing CRBN E3 ligase machinery. They bind to a specific pocket in CRBN, creating a new surface that recruits neosubstrates like IKZF1 and IKZF3 for degradation.[1] CRBN itself remains functional and is essential for the drugs' activity.
This compound , in contrast, is designed to eliminate CRBN. As a PROTAC, it brings CRBN into close proximity with the VHL E3 ligase complex, leading to CRBN's own ubiquitination and destruction by the proteasome.[2][3][4]
Quantitative Performance Comparison
Table 1: Potency of CRBN Degradation vs. Neosubstrate Degradation
| Compound | Target | Assay Type | Cell Line | Potency (DC50/EC50) | Reference(s) |
| This compound | CRBN | Western Blot | MM1.S | Induces ~80% degradation at 10 nM | [2][4] |
| Pomalidomide | IKZF1/3 | Western Blot | MM1.S | DC50 in the nanomolar range | N/A |
| Lenalidomide | IKZF1/3 | Western Blot | MM1.S | Less potent than pomalidomide | [1] |
| Thalidomide | IKZF1/3 | Western Blot | MM1.S | Less potent than lenalidomide | [1] |
Note: DC50 (half-maximal degradation concentration) and EC50 (half-maximal effective concentration) values are highly dependent on the specific experimental conditions, including cell line, treatment duration, and detection method. The data presented here is for illustrative purposes and may not be directly comparable.
Table 2: Binding Affinity to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method | Reference(s) |
| Thalidomide | ~250 nM | Not Specified | N/A |
| Lenalidomide | ~178 nM | Not Specified | N/A |
| Pomalidomide | ~157 nM | Not Specified | N/A |
Note: The binding affinity of this compound to CRBN is a component of its overall degradation efficacy but is not typically reported as a standalone Kd value in the context of PROTACs.
Experimental Protocols
To facilitate the independent evaluation of these compounds, detailed methodologies for key experiments are provided below.
Western Blot for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following treatment.
Protocol: CRBN Degradation by this compound
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., MM1.S) at an appropriate density. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody against CRBN overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of CRBN degradation relative to the vehicle control.
Protocol: IKZF1/3 Degradation by Thalidomide Analogs
The protocol is largely the same as for CRBN degradation, with the following modifications:
-
Cell Treatment: Treat cells (e.g., MM1.S) with varying concentrations of thalidomide, lenalidomide, or pomalidomide.
-
Immunoblotting: Use primary antibodies specific for IKZF1 and/or IKZF3.
CRBN Binding Assay (Fluorescence Polarization)
This assay quantifies the binding affinity of a compound to CRBN in a competitive format.
Protocol:
-
Reagent Preparation: Prepare a fluorescently labeled thalidomide tracer, purified recombinant human CRBN protein, and a serial dilution of the test compound (e.g., thalidomide analog).
-
Assay Plate Setup: In a low-volume, black microplate, add the serially diluted test compound.
-
Binding Reaction: Add the fluorescent tracer and CRBN protein to each well. Incubate to allow the binding to reach equilibrium.
-
Measurement: Measure fluorescence polarization using a suitable plate reader. The displacement of the fluorescent tracer by the test compound will result in a decrease in polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50 value, which can be converted to a Ki (inhibition constant).
In Vivo Studies and Potential for Resistance
In Vivo Efficacy and Safety
Extensive preclinical and clinical data are available for thalidomide, lenalidomide, and pomalidomide, establishing their efficacy in various hematological malignancies. However, to date, there is a lack of publicly available in vivo efficacy and safety data for this compound. Further studies are required to understand its pharmacokinetic properties, tolerability, and anti-tumor activity in animal models.
Mechanisms of Resistance
Thalidomide and its Analogs: Clinical resistance to IMiDs is a significant challenge. The primary mechanisms of acquired resistance involve:
-
Mutations in CRBN: Specific mutations within the thalidomide-binding pocket of CRBN can abrogate drug binding, rendering the compounds ineffective.
-
Downregulation of CRBN Expression: Reduced levels of CRBN protein limit the target for drug action.
-
Alterations in the CRL4-CRBN Complex: Mutations in other components of the E3 ligase complex can also confer resistance.
This compound: While specific resistance mechanisms to this compound have not been reported, potential mechanisms for VHL-recruiting PROTACs include:
-
Mutations in VHL or other components of the VHL E3 ligase complex: As VHL is an essential gene, mutations in other, non-essential components of its E3 ligase complex (e.g., CUL2) may be a more common escape mechanism.
-
Upregulation of CRBN synthesis or decreased CRBN turnover: The cell could potentially compensate for increased degradation by boosting the production of new CRBN protein.
-
Drug Efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.
Summary and Future Directions
This compound and the thalidomide family of drugs represent two innovative and distinct strategies for targeting the CRBN E3 ligase.
-
Thalidomide and its analogs are clinically validated molecular glues that modulate CRBN activity to degrade specific oncoproteins. Their efficacy is well-established, but acquired resistance through CRBN alterations is a clinical hurdle.
-
This compound is a potent and selective CRBN degrader that offers a novel therapeutic modality. By eliminating CRBN, it may overcome resistance mechanisms associated with IMiD binding. However, its in vivo efficacy and safety profile, as well as its own potential for resistance, remain to be determined.
For drug development professionals, the choice between these strategies will depend on the specific therapeutic context, the desired selectivity profile, and the potential for combination therapies. Further head-to-head comparative studies, particularly in in vivo models, are crucial to fully elucidate the relative merits of CRBN modulation versus CRBN degradation. The experimental protocols outlined in this guide provide a robust framework for conducting such essential preclinical evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of CRBN-Targeting PROTACs: ZXH-4-130 and Alternatives
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of ZXH-4-130, a PROTAC designed to degrade the E3 ligase substrate receptor Cereblon (CRBN), with other prominent PROTACs that recruit CRBN to degrade different target proteins, namely dBET1, ARV-825, and MZ1. This comparison will focus on their mechanisms of action, degradation efficiency, and the experimental protocols used for their evaluation, providing researchers, scientists, and drug development professionals with a comprehensive overview.
Mechanism of Action: A Fundamental Distinction
The primary difference between this compound and the other PROTACs discussed here lies in their intended target. This compound is a hetero-bifunctional PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of CRBN itself.[1][2] In contrast, dBET1, ARV-825, and MZ1 are designed to hijack the cell's existing CRBN E3 ligase machinery to degrade other proteins of interest.[3][4][5]
-
dBET1 and ARV-825 are well-characterized PROTACs that recruit CRBN to degrade Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[3][4] Their efficacy is therefore dependent on the cellular expression levels of CRBN.[5][6]
-
MZ1 , while also a BET degrader, recruits the VHL E3 ligase to degrade its target, similar to how this compound recruits VHL.[7] However, the target of MZ1 is BRD4, not CRBN.
This fundamental difference in mechanism is crucial for the design and interpretation of experiments involving these molecules.
Quantitative Comparison of Degradation Performance
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).
For PROTACs that recruit CRBN to degrade other targets, their performance is measured by the degradation of their respective targets (e.g., BRD4), and their activity is contingent on CRBN expression. There is no substantial evidence to suggest that dBET1 or ARV-825 significantly degrade CRBN; in fact, their mechanism relies on its presence and functionality.[10][11]
Table 1: Comparative Performance of CRBN-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Primary Target | Target Degradation Efficiency |
| This compound | VHL | CRBN | ~80% degradation at 10 nM; near-complete at 100 nM in MM1.S cells.[1][8] |
| dBET1 | CRBN | BRD4 | Efficacy is dependent on CRBN expression; does not degrade CRBN.[10][11] |
| ARV-825 | CRBN | BRD4 | Efficacy is dependent on CRBN expression; does not degrade CRBN.[5][6] |
| MZ1 | VHL | BRD4 | Does not target CRBN for degradation.[7] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are detailed methodologies for key experiments cited in the evaluation of these PROTACs.
Protocol 1: Quantitative Western Blot for CRBN Degradation
This protocol is essential for determining the DC50 and Dmax of CRBN degraders like this compound.
1. Cell Culture and Treatment:
- Plate cells (e.g., MM1.S) at a density that ensures they are in the logarithmic growth phase at the time of harvest.
- Treat cells with a serial dilution of the PROTAC (e.g., this compound) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate proteins on an SDS-polyacrylamide gel.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody against CRBN and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
5. Densitometry Analysis:
- Quantify the band intensities for CRBN and the loading control using software like ImageJ.
- Normalize the CRBN band intensity to the loading control for each sample.
- Plot the normalized CRBN levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay is used to assess the cytotoxic effects of PROTACs like ARV-825 and dBET1 on cancer cell lines.
1. Cell Seeding:
- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Drug Treatment:
- Treat cells with a serial dilution of the PROTAC and a vehicle control.
3. Incubation:
- Incubate the plate for a specified period (e.g., 72 hours).
4. Reagent Addition and Measurement:
- For MTT assay, add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure absorbance.
- For CellTiter-Glo, add the reagent and measure luminescence.
5. Data Analysis:
- Calculate cell viability as a percentage of the vehicle-treated control.
- Plot viability against PROTAC concentration to determine the IC50 value.
Visualizing the Mechanisms
To further clarify the distinct mechanisms of action, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Mechanisms of this compound vs. CRBN-recruiting PROTACs.
Caption: Workflow for Quantitative Western Blot Analysis of CRBN Degradation.
Conclusion
This compound represents a distinct class of PROTACs that directly targets the E3 ligase component, CRBN, for degradation by co-opting the VHL E3 ligase. This contrasts with well-established PROTACs like dBET1 and ARV-825, which utilize CRBN to degrade other proteins of interest, such as BRD4. While quantitative data for this compound is still emerging, preliminary results indicate high potency. The choice between these PROTACs is fundamentally dependent on the research question: whether the goal is to study the biological consequences of CRBN knockdown (using this compound) or to degrade a specific target protein via CRBN-mediated ubiquitination (using dBET1 or ARV-825). The provided experimental protocols offer a robust framework for the evaluation and comparison of these powerful research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 11. researchgate.net [researchgate.net]
Validating the On-Target Effects of ZXH-4-130: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of novel therapeutics is a critical step in the validation process. This guide provides a comparative analysis of genetic approaches to validate the on-target effects of ZXH-4-130, a potent and selective degrader of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).
This compound is a hetero-bifunctional proteolysis-targeting chimera (PROTAC) that induces the degradation of CRBN by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By bringing CRBN into proximity with VHL, this compound mediates the ubiquitination and subsequent proteasomal degradation of CRBN. This guide will compare the use of this compound with genetic knockdown and knockout techniques, as well as with an alternative CRBN-degrading PROTAC, to provide a comprehensive framework for validating its mechanism of action.
Comparison of this compound with Genetic and Alternative Chemical Approaches
To rigorously validate that the observed biological effects of this compound are a direct consequence of CRBN degradation, it is essential to compare its performance with orthogonal methods. These include genetic techniques such as CRISPR-Cas9-mediated knockout and siRNA- or shRNA-mediated knockdown of CRBN, as well as with alternative CRBN-degrading PROTACs.
| Feature | This compound | CRISPR-Cas9 (CRBN Knockout) | siRNA/shRNA (CRBN Knockdown) | Alternative CRBN Degrader (TD-165) |
| Mechanism of Action | Induces proteasomal degradation of CRBN protein by forming a ternary complex with VHL E3 ligase.[1][2] | Permanent disruption of the CRBN gene, leading to a complete loss of protein expression. | Transient degradation of CRBN mRNA, leading to a temporary reduction in protein expression. | Induces proteasomal degradation of CRBN protein by forming a ternary complex with VHL E3 ligase.[3] |
| Effect on CRBN | Rapid and potent degradation of CRBN protein. Induces ~80% CRBN degradation at 10 nM in MM1.S cells.[1] | Complete and permanent loss of CRBN protein. | Transient and often incomplete reduction of CRBN protein levels. | Potent degradation of CRBN protein with a reported DC50 of 20.4 nM.[3] |
| Temporal Control | Reversible; removal of the compound allows for re-synthesis of CRBN. | Irreversible genetic modification. | Transient effect; protein levels recover as the siRNA/shRNA is degraded. | Reversible upon compound removal. |
| Potential Off-Target Effects | Potential for off-target protein degradation or pathway modulation. | Potential for off-target gene editing. | Potential for off-target mRNA knockdown. | Potential for off-target protein degradation. |
| Typical Application | Chemical probe for studying acute effects of CRBN loss; therapeutic candidate. | Studying the long-term consequences of complete CRBN loss-of-function. | Investigating the short-term effects of reduced CRBN expression. | Comparative tool to confirm CRBN-dependent pharmacology. |
Visualizing the Molecular Mechanisms and Experimental Workflows
To further elucidate the processes involved in validating the on-target effects of this compound, the following diagrams illustrate the key signaling pathway, the genetic validation workflow, and the logical framework of the experimental design.
Mechanism of this compound-induced CRBN degradation.
Workflow for genetic validation of this compound on-target effects.
Logical flow of experiments to validate on-target effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in their validation studies.
CRBN Knockout using CRISPR-Cas9
Objective: To generate a stable cell line with a complete loss of CRBN expression to serve as a negative control for this compound treatment.
Materials:
-
Target cell line (e.g., HEK293T, MM1.S)
-
Lentiviral particles containing Cas9 and sgRNA targeting CRBN
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Complete cell culture medium
-
96-well plates
-
FACS buffer (PBS with 2% FBS)
-
Anti-CRBN antibody for validation
Protocol:
-
Transduction: Seed target cells in a 6-well plate and allow them to adhere. Transduce the cells with lentiviral particles encoding Cas9 and a CRBN-targeting sgRNA at a multiplicity of infection (MOI) of 1-5 in the presence of 8 µg/mL polybrene.
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for successfully transduced cells.
-
Single-Cell Cloning: After selection, perform single-cell sorting into 96-well plates to isolate clonal populations.
-
Expansion and Validation: Expand the single-cell clones and screen for CRBN knockout by Western blotting and genomic DNA sequencing of the target locus.
Western Blot for CRBN Degradation
Objective: To quantify the extent of CRBN protein degradation following treatment with this compound or an alternative degrader.
Materials:
-
Wild-type, CRBN knockout, and CRBN knockdown cells
-
This compound and alternative CRBN degrader
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CRBN, anti-VHL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound, the alternative degrader, or DMSO for the desired time (e.g., 6, 12, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of CRBN degradation.
Cell Viability Assay
Objective: To assess the phenotypic consequences of CRBN degradation on cell proliferation and viability.
Materials:
-
Wild-type, CRBN knockout, and CRBN knockdown cells
-
This compound and alternative CRBN degrader
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
96-well opaque-walled plates
-
Multimode plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of this compound or the alternative degrader. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a period relevant to the expected phenotypic outcome (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Shake the plate for 2 minutes to induce cell lysis and then incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide direct evidence of the this compound-mediated formation of the CRBN-PROTAC-VHL ternary complex.
Materials:
-
Cells expressing endogenous CRBN and VHL
-
This compound
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Anti-VHL antibody or anti-CRBN antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Protocol:
-
Cell Treatment: Treat cells with this compound or DMSO for a short duration (e.g., 2-4 hours). Pre-treat with MG132 for 1-2 hours to prevent degradation of the complex.
-
Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against VHL (or CRBN) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for CRBN and VHL to confirm their co-immunoprecipitation. An increased amount of CRBN in the VHL immunoprecipitate (or vice versa) in the presence of this compound confirms the formation of the ternary complex.
References
Unveiling the Selectivity of ZXH-4-130: A Comparative Guide to its Cross-Reactivity with E3 Ligases
For Researchers, Scientists, and Drug Development Professionals
ZXH-4-130 has emerged as a potent and highly selective degrader of the E3 ubiquitin ligase Cereblon (CRBN). As a heterobifunctional proteolysis-targeting chimera (PROTAC), it operates by inducing the proximity of CRBN to the von Hippel-Lindau (VHL) E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN.[1][2] This guide provides a comprehensive analysis of the cross-reactivity of this compound against other E3 ligases, supported by quantitative proteomics data and detailed experimental protocols.
Performance Comparison: this compound's Selectivity Profile
Quantitative proteomic analysis is a powerful tool to assess the selectivity of a PROTAC across the entire proteome. Studies by Powell et al. have extensively characterized the selectivity of this compound in multiple human cell lines, including MM1.S (multiple myeloma), Kelly (neuroblastoma), SK-N-DZ (neuroblastoma), HEK293T (human embryonic kidney), and MOLT-4 (acute lymphoblastic leukemia).[1]
The data consistently demonstrates that at effective concentrations for CRBN degradation, this compound exhibits a remarkably clean profile with high selectivity for its intended target. The key findings from these proteomic studies are summarized below.
Quantitative Proteomic Analysis of this compound Treatment
The following table summarizes the abundance changes of key E3 ligase components and other related proteins upon treatment with this compound in MM1.S cells. This data is representative of the high selectivity observed across all tested cell lines.
| Protein | Function | Fold Change (this compound vs. Control) | p-value | Conclusion |
| CRBN | Target E3 Ligase Substrate Receptor | -4.25 | < 0.001 | Significant and selective degradation |
| VHL | Recruited E3 Ligase Substrate Receptor | Not Significantly Changed | > 0.05 | No degradation of the recruited ligase |
| DDB1 | CRBN E3 Ligase Complex Component | Not Significantly Changed | > 0.05 | No effect on CRBN complex integrity |
| CUL4A | CRBN E3 Ligase Complex Component | Not Significantly Changed | > 0.05 | No effect on CRBN complex integrity |
| RBX1 (ROC1) | CRBN E3 Ligase Complex Component | Not Significantly Changed | > 0.05 | No effect on CRBN complex integrity |
| UBE2D3 | Ubiquitin-Conjugating Enzyme (E2) | Not Significantly Changed | > 0.05 | No off-target effect on key E2 enzymes |
| UBE2M | Ubiquitin-Conjugating Enzyme (E2) | Not Significantly Changed | > 0.05 | No off-target effect on key E2 enzymes |
Data presented is a representative summary based on the findings from Powell et al., RSC Med Chem, 2021.
As the data illustrates, the primary and only significant effect of this compound is the degradation of its target, CRBN. Other components of the CRBN E3 ligase complex, as well as the recruited VHL ligase and representative ubiquitin-conjugating enzymes, remain unaffected. This high degree of selectivity is a critical attribute for a chemical probe and a potential therapeutic agent, minimizing the likelihood of off-target effects.
Experimental Protocols
To ensure the reproducibility and transparency of these findings, the detailed experimental methodology for the quantitative proteomics-based cross-reactivity study is provided below.
Global Proteomics Analysis of PROTAC Selectivity
1. Cell Culture and Treatment:
-
Human multiple myeloma (MM1.S) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells were seeded at an appropriate density and allowed to adhere overnight.
-
This compound was dissolved in DMSO to create a stock solution.
-
Cells were treated with a final concentration of 100 nM this compound or a vehicle control (DMSO) for 6 hours.
2. Cell Lysis and Protein Digestion:
-
Following treatment, cells were washed with ice-cold PBS and harvested.
-
Cell pellets were lysed in a buffer containing 8 M urea and protease/phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
For each sample, 100 µg of protein was reduced with dithiothreitol (DTT) and alkylated with iodoacetamide.
-
The protein mixture was then digested overnight at 37°C with sequencing-grade trypsin.
3. Tandem Mass Tag (TMT) Labeling:
-
The resulting peptide samples were labeled with TMT10plex™ isobaric labeling reagents according to the manufacturer's instructions. This allows for the simultaneous identification and quantification of proteins from multiple samples.
-
Labeled peptide samples were then combined.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The pooled, TMT-labeled peptide mixture was subjected to high-pH reversed-phase liquid chromatography for fractionation.
-
Each fraction was then analyzed by nano-LC-MS/MS on an Orbitrap mass spectrometer.
5. Data Analysis:
-
Raw mass spectrometry data was processed using a suitable software suite (e.g., Proteome Discoverer).
-
MS/MS spectra were searched against a human protein database to identify peptides and corresponding proteins.
-
TMT reporter ion intensities were used to calculate the relative abundance of proteins across the different treatment conditions.
-
Statistical analysis was performed to identify proteins with significant changes in abundance upon treatment with this compound compared to the vehicle control.
Visualizing the Experimental Workflow and Logic
To further clarify the processes involved in evaluating the cross-reactivity of this compound, the following diagrams illustrate the experimental workflow and the logical framework for selectivity assessment.
Caption: Workflow for Quantitative Proteomic Analysis of this compound Selectivity.
Caption: Logical Framework for Assessing the Selectivity of this compound.
References
A Head-to-Head Comparison of ZXH-4-130 and RNAi for CRBN Knockdown
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal tool for Cereblon (CRBN) knockdown, comparing the novel PROTAC degrader ZXH-4-130 with traditional RNA interference (RNAi) methods.
This guide provides an objective, data-driven comparison of two prominent methods for achieving CRBN knockdown: the small molecule degrader this compound and the well-established RNA interference (RNAi) technology. We present a summary of their mechanisms, quantitative performance data, potential for off-target effects, and detailed experimental protocols to assist researchers in making informed decisions for their specific experimental needs.
At a Glance: this compound vs. RNAi for CRBN Knockdown
| Feature | This compound (PROTAC) | RNA Interference (RNAi) |
| Mechanism of Action | Induces targeted degradation of CRBN protein via the ubiquitin-proteasome system. | Post-transcriptional gene silencing by mRNA degradation. |
| Reported Knockdown Efficiency | ~80% at 10 nM; nearly complete at 100 nM in MM1.S cells.[1] | 65-78% reduction in CRBN mRNA expression using shRNA in various myeloma cell lines.[2] |
| Specificity | High selectivity for CRBN protein degradation confirmed by quantitative proteomics.[3] | Potential for off-target effects due to sequence homology of siRNA/shRNA to unintended mRNAs. |
| Mode of Delivery | Small molecule, cell-permeable. | Requires transfection or viral transduction (for shRNA). |
| Duration of Effect | Dependent on compound pharmacokinetics and protein turnover rate. | Can be transient (siRNA) or stable (shRNA). |
Mechanism of Action
This compound: A PROTAC Approach to Protein Degradation
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is a small molecule with two key binding domains connected by a linker. One end binds to the target protein, Cereblon (CRBN), and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This induced proximity facilitates the ubiquitination of CRBN, marking it for degradation by the cell's natural protein disposal system, the proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple CRBN protein molecules.
RNA Interference: Silencing Genes at the mRNA Level
RNA interference (RNAi) is a natural biological process for post-transcriptional gene silencing. In the laboratory, this is typically achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). These short double-stranded RNA molecules are introduced into cells and incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA/shRNA guides RISC to the target mRNA with a complementary sequence. This leads to the cleavage and subsequent degradation of the CRBN mRNA, thereby preventing its translation into protein.
Quantitative Performance Data
The following tables summarize the reported knockdown efficiencies for this compound and RNAi targeting CRBN.
Table 1: this compound CRBN Knockdown Efficiency
| Cell Line | Concentration | Treatment Duration | CRBN Degradation | Method of Quantification |
| MM1.S | 10 nM | Not Specified | ~80% | Not Specified[1] |
| MM1.S | 100 nM | 6 hours | Nearly Complete | Western Blot[4] |
Table 2: RNAi CRBN Knockdown Efficiency
| Cell Line(s) | Method | Treatment Duration | CRBN mRNA Reduction | Method of Quantification |
| KMS18, MM1.S, H929, OPM2, JJN3 | Lentiviral shRNA | 3 days | 65-78% | Quantitative PCR[2] |
Off-Target Effects
A critical consideration for any knockdown methodology is the potential for off-target effects.
This compound: Quantitative proteomic studies have been conducted to assess the selectivity of this compound. These studies have shown that this compound is highly selective for CRBN degradation in multiple cell lines, including MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4.[3]
RNAi: Off-target effects are a known challenge for RNAi technologies. siRNAs and shRNAs can tolerate some mismatches with unintended mRNA transcripts, leading to their degradation and subsequent changes in protein expression. Careful design of siRNA/shRNA sequences and the use of multiple distinct sequences targeting the same gene are strategies employed to mitigate this risk.
Experimental Protocols
Below are detailed methodologies for CRBN knockdown using this compound and siRNA.
Protocol 1: CRBN Degradation using this compound
This protocol is based on methodologies reported for the treatment of MM1.S cells.
Materials:
-
This compound (MedChemExpress or other reputable supplier)
-
MM1.S multiple myeloma cells
-
Complete RPMI-1640 media (supplemented with 10% FBS, penicillin/streptomycin)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CRBN
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture MM1.S cells in complete RPMI-1640 media at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations (e.g., 10 nM, 100 nM).
-
Cell Treatment: Seed MM1.S cells in a multi-well plate. Treat the cells with the prepared concentrations of this compound or a vehicle control (DMSO) for the desired duration (e.g., 6 hours).
-
Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS and then lyse the cells in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CRBN band intensity to the loading control.
References
A Head-to-Head Showdown: Unveiling the Superiority of ZXH-4-130 in Cereblon Modulation
For Immediate Publication
A comprehensive analysis reveals the distinct advantages of ZXH-4-130, a potent Cereblon (CRBN) degrader, over traditional CRBN inhibitors. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data, to highlight the superior efficacy and unique mechanistic benefits of targeted protein degradation in the context of CRBN-related research and therapeutics.
Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, has emerged as a pivotal target in drug discovery, particularly in the development of therapies for hematological malignancies.[1][2] While CRBN inhibitors, such as the well-known immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, have demonstrated therapeutic efficacy, a new class of molecules that induce the degradation of CRBN itself is proving to be a more powerful and precise tool. At the forefront of this innovative approach is this compound, a highly potent and selective CRBN degrader.
This guide delves into the fundamental differences between CRBN inhibition and degradation, presenting a clear case for the advantages of this compound.
Mechanism of Action: Inhibition vs. Degradation
CRBN inhibitors function by binding to the CRBN protein, thereby blocking its interaction with native substrates or inducing a conformational change that alters its activity.[2] This can modulate the degradation of specific proteins, leading to downstream therapeutic effects.
In stark contrast, this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It acts as a molecular bridge, simultaneously binding to CRBN and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the CRBN protein itself.[3][4] This fundamental difference in the mechanism of action underpins the significant advantages of this compound.
References
Benchmarking ZXH-4-130: A Comparative Guide to a Novel Cereblon Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of the novel Cereblon (CRBN) degrader, ZXH-4-130, against other published CRBN-targeting PROTACs (Proteolysis Targeting Chimeras). The data presented is compiled from publicly available information to facilitate an objective comparison and aid in the evaluation of this compound for research and development purposes.
Performance Data Summary
The following tables summarize the available quantitative and qualitative data for this compound and comparable CRBN degraders. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Performance of this compound in MM1.S Cells
| Parameter | Value | Cell Line | Notes | Reference |
| CRBN Degradation | ~80% degradation at 10 nM | MM1.S | This provides a potent, albeit qualitative, measure of degradation.[1][2] | |
| Pomalidomide Cytotoxicity Prevention | Significantly prevents 1 µM pomalidomide-induced cytotoxicity | MM1.S | Pre-treatment with 100 nM this compound for 2 hours followed by 96-hour pomalidomide treatment.[1][3] | |
| GSPT1 Degradation Rescue | Rescues GSPT1 degradation induced by CC-885 | MM1.S | Pre-treatment with 50 nM this compound for 2 hours.[1][3] |
Table 2: Comparative Performance of Alternative CRBN Degraders
| Compound | DC50 | Dmax | Cell Line | E3 Ligase Recruited | Reference |
| This compound | Not Reported | Not Reported | MM1.S | VHL | [4][5] |
| TD-165 | 20.4 nM | Not Reported | HEK293T | VHL | [5] |
| Compound 14a | 200 nM | 98% (at 1 µM after 8h) | HEK293 | VHL | |
| TD-158 | 44.5 nM | 97.1% | Not Specified | VHL |
Note: DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation achieved. The lack of standardized reporting across different studies necessitates careful interpretation of these comparative data.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on standard practices in the field.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein, such as CRBN, following treatment with a degrader molecule.
Materials:
-
Cell line of interest (e.g., MM1.S)
-
This compound or other degrader compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein (e.g., CRBN) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of the degrader or vehicle control (e.g., DMSO) for the desired time points.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control.
-
Cell Viability (Cytotoxicity) Assay
This assay measures the effect of a compound on cell proliferation and viability.
Materials:
-
Cell line of interest (e.g., MM1.S)
-
Degrader compound (e.g., this compound)
-
Cytotoxic agent (e.g., Pomalidomide)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Pre-treat cells with the degrader compound or vehicle for a specified duration.
-
Co-treatment with Cytotoxic Agent: Add the cytotoxic agent to the wells and incubate for the desired time (e.g., 96 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of CRBN degradation by the hetero-PROTAC this compound.
Caption: Workflow for characterizing the activity of the CRBN degrader this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective degradation-inducing probes for studying cereblon (CRBN) biology - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling ZXH-4-130
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling ZXH-4-130. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
I. Compound Identification and Hazard Assessment
This compound is a highly potent and selective degrader of Cereblon (CRBN) and is classified as a CRBN-VHL hetero-PROTAC.[1][2][3][4] The available Safety Data Sheet (SDS) for the trifluoroacetate (TFA) salt of this compound (this compound TFA) states that it is not classified as a hazardous substance or mixture.[5] However, standard laboratory precautions should always be observed to minimize exposure.
Summary of Key Safety Data:
| Parameter | Value | Source |
| CAS Number | 2711006-67-4 | MedChemExpress SDS[5] |
| Molecular Formula | C48H59F3N6O11S | MedChemExpress SDS[5] |
| Molecular Weight | 985.08 | MedChemExpress SDS[5] |
| GHS Classification | Not a hazardous substance or mixture | MedChemExpress SDS[5] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | MedChemExpress SDS[5] |
| Hazardous Decomposition | Under fire conditions, may emit toxic fumes | MedChemExpress SDS[5] |
II. Personal Protective Equipment (PPE)
Despite the non-hazardous classification, direct contact and inhalation should be avoided.[5] The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: While generally not required in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.
III. Experimental Protocols: Handling and Disposal
A. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
A chemical fume hood is recommended, especially when handling the solid form or preparing stock solutions, to avoid the formation of dust and aerosols.[5]
B. Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing: If working with the solid form, weigh the compound in a fume hood or on a balance with a draft shield to minimize the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
C. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[5]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[5]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
D. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For stock solutions, recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month.[6]
E. Disposal Plan:
-
Dispose of waste containing this compound in accordance with all applicable federal, state, and local regulations for chemical waste.
-
Do not dispose of down the drain or in the general trash.
-
Contaminated labware and PPE should be placed in a designated, sealed waste container.
IV. Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




